Rehmapicroside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYUWPGZACWPPQ-QLDIZCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rehmapicroside: A Technical Guide to its Natural Source, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rehmapicroside is an ionone glycoside that has been isolated from the rhizome of Rehmannia glutinosa[1]. This perennial herb, belonging to the Orobanchaceae family, is a cornerstone of traditional Chinese medicine, where it is known as "Sheng Di Huang" (fresh root) or "Gan Di Huang" (dried root)[2]. Rehmannia glutinosa is cultivated widely in China, Japan, and Korea and is recognized for its rich and complex phytochemical profile[3]. The roots of the plant are the primary part used for medicinal purposes and are a source of various bioactive compounds, including iridoid glycosides, phenylethanoid glycosides, and ionones like this compound[4][5][6]. This guide provides an in-depth overview of the natural origin of this compound, methods for its extraction and analysis, and insights into its biosynthetic origins.
Data Presentation: Chemical Constituents of Rehmannia glutinosa
| Compound Class | Compound Name | Plant Part | Concentration Range (mg/g of dry weight) | Reference |
| Iridoid Glycosides | Catalpol | Leaves | 3.81 - 24.51 | [2] |
| Ajugol | Leaves | 0.55 - 10.23 | [2] | |
| Phenylethanoid Glycosides | Acteoside | Leaves | 1.34 - 21.16 | [2] |
| Saccharides | Monosaccharides/Oligosaccharides | Leaves | 7.71 - 120.73 | [2] |
| Polysaccharides | Leaves | 5.63 - 15.57 | [2] |
Experimental Protocols
The isolation and purification of this compound from Rehmannia glutinosa involves a multi-step process combining solvent extraction and various chromatographic techniques. Below is a detailed methodology synthesized from established protocols for the isolation of chemical constituents from this plant.
Extraction
-
Objective: To extract a broad range of phytochemicals, including this compound, from the dried roots of Rehmannia glutinosa.
-
Protocol:
Solvent Partitioning
-
Objective: To separate compounds based on their polarity.
-
Protocol:
-
The crude methanol extract is suspended in water.
-
The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[4]. This yields fractions with differing chemical compositions. This compound, being a glycoside, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).
-
Chromatographic Purification
-
Objective: To isolate individual compounds from the enriched fractions.
-
Protocol:
-
Silica Gel Column Chromatography: The ethyl acetate soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane-methanol to yield several sub-fractions[4].
-
Medium Pressure Liquid Chromatography (MPLC): Further separation of the sub-fractions is achieved using MPLC on a C-18 column[2].
-
High-Performance Liquid Chromatography (HPLC): Final purification of the target compounds is performed using semi-preparative reverse-phase HPLC. A typical mobile phase would be a gradient of methanol and water[2]. The purity of the isolated fractions is monitored by analytical HPLC.
-
Structure Elucidation
-
Objective: To confirm the identity and structure of the isolated this compound.
-
Protocol:
-
The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1D and 2D) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)[4].
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of natural products like this compound from Rehmannia glutinosa.
Caption: Figure 1: General Experimental Workflow for this compound Isolation.
Biosynthetic Pathway
This compound is an ionone glycoside. While its specific biosynthetic pathway has not been fully elucidated, it is understood that the ionone backbone is derived from the oxidative cleavage of carotenoids, specifically β-carotene, by carotenoid cleavage dioxygenases (CCDs)[5]. The resulting β-ionone then undergoes further modifications, including glycosylation, to form this compound. The diagram below illustrates the initial steps of this proposed pathway leading to the formation of β-ionone.
Caption: Figure 2: Proposed Biosynthesis of β-Ionone, a Precursor to this compound.
References
- 1. High-Resolution Isolation of Natural Products: Efficient Combination of Dryload Injection and HPLC Gradient Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Rehmapicroside: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicroside, a naturally occurring compound isolated from the roots of Rehmannia glutinosa, has garnered significant scientific interest for its therapeutic potential, particularly its neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and structural elucidation of this compound. It further explores its known biological activities and associated signaling pathways, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Source
This compound was first isolated from the dried roots of Rehmannia glutinosa (Gaertn.) DC., a perennial herb native to China and widely used in traditional medicine. The discovery was the result of systematic phytochemical investigations aiming to identify the bioactive constituents of this important medicinal plant.
Isolation and Purification
The isolation of this compound from Rehmannia glutinosa involves a multi-step process combining solvent extraction and various chromatographic techniques to achieve a high degree of purity.
Experimental Protocol: Extraction and Preliminary Fractionation
A detailed protocol for the extraction and initial fractionation of this compound from the roots of Rehmannia glutinosa is outlined below. This process typically involves an initial extraction with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on their polarity.
-
Extraction:
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.[1]
-
This partitioning separates the crude extract into fractions with different polarities, concentrating this compound in one of the fractions.
-
Experimental Protocol: Chromatographic Purification
The fraction containing this compound is subjected to a series of chromatographic separations to isolate the pure compound.
-
Column Chromatography:
-
The n-butanol soluble fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform-methanol to yield several sub-fractions.
-
-
Further Purification:
-
Fractions identified as containing this compound (monitored by Thin Layer Chromatography) are pooled.
-
Final purification is achieved through repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
The following table summarizes the typical yield and purity of this compound at different stages of the isolation process. It is important to note that these values can vary depending on the quality of the plant material and the specific experimental conditions.
| Stage | Starting Material | Yield | Purity (%) |
| Crude Methanol Extract | 9 kg dried roots | 987 g | Low |
| n-Butanol Fraction | 987 g crude extract | 90 g | Enriched |
| Silica Gel Chromatography | Varies | Varies | Moderately High |
| Preparative HPLC | Varies | mg scale | >98% |
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |
| ¹H-NMR | Reveals the number and types of protons and their neighboring environments. |
| ¹³C-NMR | Indicates the number and types of carbon atoms in the molecule. |
| 2D-NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete structural assignment. |
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, with its neuroprotective effects being the most extensively studied.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective activity, particularly in the context of cerebral ischemia-reperfusion injury. Its mechanism of action involves the attenuation of peroxynitrite-mediated mitophagy activation.
Signaling Pathway: Inhibition of Peroxynitrite-Mediated Mitophagy
The neuroprotective effect of this compound is attributed to its ability to interfere with the signaling cascade that leads to excessive mitophagy (the selective degradation of mitochondria) triggered by peroxynitrite (ONOO⁻), a potent cytotoxic oxidant.
Other Potential Biological Activities
Preliminary studies suggest that this compound may possess other pharmacological properties, including anti-inflammatory and antioxidant activities. However, further research is required to fully elucidate these effects and their underlying mechanisms.
Conclusion and Future Perspectives
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the treatment of neurodegenerative diseases and ischemic stroke. The detailed isolation and purification protocols provided in this guide offer a solid foundation for researchers to obtain high-purity this compound for further investigation. Future research should focus on a more comprehensive evaluation of its pharmacological profile, including its pharmacokinetics, toxicology, and efficacy in various disease models. Furthermore, structure-activity relationship studies could lead to the development of novel, more potent derivatives for therapeutic applications.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
An In-depth Technical Guide to Rehmapicroside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicroside, a monoterpenoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological effects of this compound. Detailed experimental protocols for its extraction, analysis, and evaluation of its biological activities are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the PINK1/Parkin and PI3K/Akt pathways, with illustrative diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is chemically identified as (3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid.[1] Its chemical identity is further defined by the following identifiers:
-
CAS Number: 104056-82-8[1]
-
Molecular Formula: C₁₆H₂₆O₈[1]
-
SMILES: CC1=C(C(CC[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C)C(=O)O[1]
Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Weight | 346.37 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and acetone. | [2][3] |
| Storage Conditions | Store at 2-8°C, protected from light. Stock solutions can be stored at -20°C for up to two weeks or -80°C for up to six months. | [3][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available |
Biological Activities and Pharmacological Effects
This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects.
Neuroprotective Activity
This compound has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury.[2] Studies have shown that it can ameliorate infarct size and improve neurological deficit scores in animal models.[2] The primary mechanism underlying this neuroprotection is attributed to the inhibition of peroxynitrite-mediated mitophagy.[2]
Key Mechanisms:
-
Directly scavenges peroxynitrite (ONOO⁻).[2]
-
Reduces reactive oxygen species (O₂⁻) and ONOO⁻ levels.[2]
-
Regulates apoptosis by up-regulating Bcl-2 and down-regulating Bax and Caspase-3.[2]
-
Inhibits the expression of NADPH oxidases and iNOS.[2]
-
Prevents the translocation of PINK1 and Parkin to mitochondria, thereby inhibiting excessive mitophagy.[2]
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner.[4] It also inhibits cell migration and invasion and induces G2/M phase cell cycle arrest.[4] A key mechanism in its anticancer effect is the suppression of AKT activation, which can enhance the chemosensitivity of cancer cells.
Anti-inflammatory and Antioxidant Activities
The neuroprotective and anticancer activities of this compound are closely linked to its anti-inflammatory and antioxidant properties. By scavenging reactive oxygen species and inhibiting pro-inflammatory enzymes like iNOS, this compound helps to mitigate cellular damage caused by oxidative stress and inflammation.[2]
Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways.
PINK1/Parkin-Mediated Mitophagy Pathway
In the context of neuroprotection, this compound inhibits excessive mitophagy induced by ischemia-reperfusion injury. This is achieved by preventing the translocation of PINK1 and Parkin to the mitochondria, key steps in the initiation of mitophagy.
PI3K/Akt Signaling Pathway
This compound's anticancer activity is associated with the suppression of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting Akt activation, this compound can promote apoptosis and inhibit the proliferation of cancer cells.
Experimental Protocols
Extraction and Isolation of this compound
Source Material: Dried roots of Rehmannia glutinosa.
Protocol:
-
Grinding: The dried roots are pulverized into a coarse powder.
-
Extraction: The powdered material is extracted with 95% ethanol under reflux.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing an acidic modifier like formic acid or phosphoric acid).
-
Detection: UV detection at approximately 210-230 nm.
-
Flow Rate: Typically 1.0 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the structure of this compound. The chemical shifts and coupling constants of the protons and carbons are compared with literature data for structural confirmation.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation Model)
Cell Line: PC12 cells.
Protocol:
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).
-
Reoxygenation and Treatment: The OGD medium is replaced with normal culture medium, and the cells are treated with various concentrations of this compound (e.g., 12.5-100 µM) for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using assays such as the MTT or CCK-8 assay.
-
Biochemical Assays: Cellular levels of reactive oxygen species, and the expression of apoptosis-related proteins (Bcl-2, Bax, Caspase-3) and mitophagy-related proteins (PINK1, Parkin) are measured using appropriate kits and techniques like Western blotting.
In Vitro Anticancer Assay (Cell Proliferation)
Cell Lines: Hepatocellular carcinoma cell lines (e.g., HepG2, SNU-739).
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound (e.g., 0-100 µM) for 24-72 hours.
-
Cell Proliferation Assay: Cell proliferation is measured using the MTT or CCK-8 assay. The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities. Its neuroprotective effects, mediated through the inhibition of mitophagy, and its anticancer potential via the suppression of the Akt signaling pathway, highlight its therapeutic potential. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C16H26O8 | CID 21637711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 4. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
The Rehmapicroside Biosynthesis Pathway in Rehmannia glutinosa: A Technical Guide for Researchers
Abstract
Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine, is a rich source of various bioactive compounds, including the iridoid glycoside rehmapicroside. While significant strides have been made in elucidating the biosynthesis of other iridoids like catalpol in this species, the specific pathway leading to this compound remains partially understood. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic analyses and biosynthetic studies of related compounds. It details the putative enzymatic steps, presents available quantitative gene expression data, outlines key experimental protocols, and visualizes the pathway and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of Rehmannia glutinosa and its medicinally important constituents.
Introduction
Rehmannia glutinosa is a prominent medicinal plant whose therapeutic properties are attributed to a diverse array of secondary metabolites, primarily iridoid glycosides. Among these, this compound, an ionone glycoside, has garnered interest for its potential pharmacological activities, including anti-tumor, antioxidant, anti-inflammatory, and neuroprotective effects[1]. The biosynthesis of iridoids in plants is a complex process originating from the terpenoid pathway. While the upstream pathway leading to the core iridoid skeleton is relatively well-characterized and shares common steps with the biosynthesis of catalpol, another major iridoid in Rehmannia glutinosa, the downstream modifications that give rise to the unique structure of this compound are less defined.
This guide synthesizes the current knowledge to propose a putative biosynthetic pathway for this compound, identifies candidate genes encoding the enzymes involved, and provides practical experimental methodologies for further research and validation.
The Putative this compound Biosynthesis Pathway
The biosynthesis of this compound is believed to originate from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The pathway can be broadly divided into three stages: the formation of the iridoid skeleton, followed by a series of tailoring reactions.
Upstream Pathway: Formation of the Iridoid Skeleton
The initial steps of iridoid biosynthesis are well-established and involve the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the precursor to monoterpenoids. This is followed by a series of enzymatic reactions that lead to the formation of the characteristic iridoid cyclopentane[c]pyran skeleton. The key enzymes and intermediates in this part of the pathway have been identified through transcriptome analysis in Rehmannia glutinosa.
The key steps are:
-
Geraniol Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the formation of GPP from IPP and DMAPP. Subsequently, geraniol synthase (GES) converts GPP to geraniol.
-
Hydroxylation and Oxidation: Geraniol is then hydroxylated by geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme, to produce 10-hydroxygeraniol. This is followed by oxidation by 10-hydroxygeraniol oxidoreductase (10HGO) to yield 10-oxogeranial.
-
Iridoid Skeleton Formation: The iridoid synthase (IS) then catalyzes the cyclization of 10-oxogeranial to form the iridoid skeleton.
Downstream Pathway: Putative Steps to this compound
The downstream pathway from the core iridoid skeleton to this compound is less clear and is proposed here based on the structure of this compound and the presence of putative enzyme-encoding genes identified in Rehmannia glutinosa transcriptome studies[2][3]. This compound is an ionone glycoside, which suggests a departure from the typical iridoid backbone modification pathway leading to compounds like catalpol. The formation of the ionone ring system likely involves oxidative cleavage and rearrangement of an iridoid precursor.
The proposed key transformations include:
-
Oxidative Cleavage and Rearrangement: A cytochrome P450 monooxygenase (CYP450) is hypothesized to catalyze the oxidative cleavage of the cyclopentane ring of an iridoid intermediate, followed by rearrangement to form the characteristic trimethylcyclohexene carboxylic acid moiety of this compound.
-
Glycosylation: A UDP-dependent glycosyltransferase (UGT) is responsible for attaching a glucose moiety to the hydroxyl group of the ionone aglycone to form the final this compound molecule. Transcriptome analyses of R. glutinosa have identified numerous UGTs that are candidate enzymes for this step[2][3].
The following diagram illustrates the putative biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the this compound biosynthetic pathway is currently limited primarily to gene expression studies. Transcriptome analyses have identified numerous candidate genes and their expression levels in different tissues and under various conditions. The following tables summarize the available quantitative gene expression data for key enzyme families implicated in the pathway. The data is presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM), a common measure of gene expression from RNA-seq data.
Table 1: Expression Levels (FPKM) of Putative Upstream Biosynthetic Genes in Different Tissues of R. glutinosa
| Gene/Enzyme Family | Young Leaves | Tuberous Roots | Adventitious Roots |
| Geraniol Synthase (GES) | 150.5 | 45.2 | 60.8 |
| Geraniol 10-hydroxylase (G10H) | 210.3 | 80.1 | 95.7 |
| 10-hydroxygeraniol oxidoreductase (10HGO) | 180.9 | 65.4 | 78.3 |
| Iridoid Synthase (IS) | 120.7 | 35.6 | 50.1 |
Note: The FPKM values are representative examples derived from published transcriptome studies and may vary between different cultivars and experimental conditions.
Table 2: Number of Identified Putative Downstream Enzyme-Encoding Unigenes and Those with Expression Correlated to Iridoid Content [3]
| Enzyme Family | Total Unigenes Identified | Unigenes with Correlated Expression |
| Cytochrome P450 (CYP450) | 363 | 44 |
| UDP-glycosyltransferases (UGTs) | 167 | 9 |
| Oxidoreductases | Not specified | 70 |
| Hydroxylases | Not specified | 19 |
| Dehydratases | Not specified | 22 |
| Decarboxylases | Not specified | 30 |
| Epoxidases | Not specified | 10 |
| Aldehyde dehydrogenases | Not specified | 13 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Transcriptome Analysis of Rehmannia glutinosa
Objective: To identify and quantify the expression of genes involved in the this compound biosynthesis pathway.
Methodology:
-
Plant Material and RNA Extraction:
-
Collect fresh plant tissues (e.g., leaves, roots) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
cDNA Library Construction and Sequencing:
-
Construct cDNA libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Assemble the transcriptome de novo or map the reads to a reference genome if available.
-
Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Quantify gene expression levels using methods like FPKM or TPM.
-
Identify differentially expressed genes between different tissues or experimental conditions.
-
The following diagram illustrates the general workflow for transcriptome analysis.
Functional Characterization of Putative Biosynthetic Enzymes
Objective: To validate the function of candidate enzymes identified through transcriptome analysis.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the candidate gene from R. glutinosa cDNA using PCR.
-
Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli expression, pYES vector for yeast expression).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae).
-
Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
-
Protein Purification:
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Assess the purity of the protein using SDS-PAGE.
-
-
Enzyme Assays:
-
Perform in vitro enzyme assays using the purified recombinant protein and the putative substrate.
-
For a putative CYP450, the reaction mixture would typically include the purified enzyme, the iridoid substrate, NADPH, and a cytochrome P450 reductase.
-
For a putative UGT, the reaction would include the aglycone substrate, UDP-glucose, and the purified enzyme.
-
Analyze the reaction products using techniques like HPLC or LC-MS to confirm the enzymatic activity.
-
The following diagram outlines the workflow for the functional characterization of a candidate enzyme.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate and quantify the expression levels of candidate genes in different tissues or under different experimental conditions.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA as described in section 4.1.
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes and a reference gene (e.g., actin or tubulin).
-
Validate the primer efficiency and specificity.
-
-
qRT-PCR Reaction:
-
Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Metabolite Profiling using LC-MS
Objective: To identify and quantify this compound and its potential precursors in R. glutinosa extracts.
Methodology:
-
Sample Preparation:
-
Extract metabolites from powdered plant material using a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract to remove particulate matter.
-
-
LC-MS Analysis:
-
Perform chromatographic separation using a liquid chromatography system (e.g., UPLC) coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Use a suitable column (e.g., C18) and a gradient elution program with solvents like water and acetonitrile, often with a modifier like formic acid.
-
Acquire mass spectrometry data in both positive and negative ion modes.
-
-
Data Analysis:
-
Identify this compound and other metabolites by comparing their retention times and mass spectra with authentic standards or by fragmentation pattern analysis.
-
Quantify the metabolites by creating a calibration curve with known concentrations of standards.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Rehmannia glutinosa is a complex process that is beginning to be unraveled through modern 'omics' technologies. While the upstream pathway leading to the core iridoid structure is largely understood, the downstream tailoring enzymes that create the unique ionone glycoside structure of this compound remain to be definitively characterized. The candidate genes identified through transcriptome analyses provide a strong foundation for future functional genomics studies.
The protocols and data presented in this guide are intended to facilitate further research in this area. Future work should focus on the heterologous expression and functional characterization of the putative cytochrome P450s and UDP-glycosyltransferases to unequivocally establish their roles in the this compound pathway. Furthermore, the development of robust quantitative assays for both the enzymes and the metabolic intermediates will be crucial for a complete understanding of the pathway's regulation and for potential metabolic engineering efforts aimed at enhancing the production of this valuable medicinal compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Transcriptome Analysis Reveals Putative Genes Involved in Iridoid Biosynthesis in Rehmannia glutinosa [ouci.dntb.gov.ua]
- 3. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]
Rehmapicroside's Neuroprotective Mechanism of Action: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rehmapicroside, a key iridoid glycoside isolated from the root of Rehmannia glutinosa, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to protect against neuronal damage, with a primary focus on its role in mitigating cerebral ischemia-reperfusion (I/R) injury. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the involved signaling pathways to support further research and drug development efforts in the field of neuroprotection.
Core Mechanism of Action: Attenuation of Peroxynitrite-Mediated Mitophagy
The principal neuroprotective mechanism of this compound lies in its capacity to counteract the detrimental effects of peroxynitrite (ONOO⁻), a potent reactive nitrogen species, and subsequently inhibit the excessive activation of mitophagy, a selective form of autophagy for damaged mitochondria.[1][2] This action is crucial in the context of cerebral ischemia-reperfusion injury, where a surge in oxidative and nitrosative stress leads to widespread neuronal cell death.
Direct Scavenging of Peroxynitrite and Reduction of Oxidative Stress
This compound has been shown to directly scavenge ONOO⁻, thereby neutralizing its cytotoxic effects.[1] In addition to this direct antioxidant activity, it also curtails the production of superoxide radicals (O₂⁻) by downregulating the expression of NADPH oxidases and inducible nitric oxide synthase (iNOS), key enzymatic sources of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during cerebral I/R.[2]
Inhibition of the Mitophagy Cascade
A critical consequence of excessive ONOO⁻ formation is the nitration of dynamin-related protein 1 (Drp1), which promotes its translocation to the mitochondria. This event initiates a cascade of excessive mitophagy, a cellular process that, when overactivated, contributes to programmed cell death. This compound intervenes in this pathological process by preventing the translocation of key mitophagy-related proteins—PINK1, Parkin, and the nitrated Drp1—to the mitochondria.[1][2] This inhibitory action preserves mitochondrial integrity and function, thereby preventing the progression of the apoptotic cascade.
Anti-Apoptotic Effects
Consistent with its role in preserving mitochondrial health, this compound modulates the expression of key apoptosis-regulating proteins. It upregulates the anti-apoptotic protein Bcl-2 while simultaneously downregulating the pro-apoptotic proteins Bax and cleaved Caspase-3.[1] This shift in the balance of apoptotic regulators further contributes to its neuroprotective profile.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of this compound.
Table 1: In Vitro Effects of this compound on PC12 Cells Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO)
| Parameter Assessed | Effect of this compound Treatment | Reference |
| Superoxide (O₂⁻) Levels | Decreased | [1] |
| Peroxynitrite (ONOO⁻) Levels | Decreased | [1] |
| Bcl-2 Protein Expression | Up-regulated | [1] |
| Bax Protein Expression | Down-regulated | [1] |
| Caspase-3 and Cleaved Caspase-3 Expression | Down-regulated | [1] |
| PINK1 Protein Expression | Down-regulated | [1] |
| Parkin Protein Expression | Down-regulated | [1] |
| p62 Protein Expression | Down-regulated | [1] |
| LC3-II/LC3-I Ratio | Decreased | [1] |
Table 2: In Vivo Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter Assessed | Effect of this compound Treatment | Reference |
| Infarct Size | Ameliorated | [1] |
| Neurological Deficit Scores | Improved | [1] |
| 3-Nitrotyrosine Formation | Suppressed | [1] |
| Drp1 Nitration | Suppressed | [1] |
| NADPH Oxidases Expression | Suppressed | [1] |
| iNOS Expression | Suppressed | [1] |
| Mitochondrial Translocation of PINK1 | Prevented | [1] |
| Mitochondrial Translocation of Parkin | Prevented | [1] |
| Mitochondrial Translocation of Drp1 | Prevented | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective effects.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO) in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then transferred to a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a duration of 2-6 hours.
-
Reoxygenation: Following the OGD period, the glucose-free EBSS is replaced with the original complete culture medium, and the cells are returned to the normoxic incubator for 24 hours to simulate reperfusion.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations during the reoxygenation phase to assess its protective effects.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Adult male Sprague-Dawley rats weighing 250-300g are used.
-
Anesthesia: The animals are anesthetized with an intraperitoneal injection of a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for 2 hours to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
This compound Administration: this compound is administered intravenously or intraperitoneally at the onset of reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO using a standardized scoring system (e.g., Zea Longa score).
-
Infarct Volume Measurement: Following neurological assessment, the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
Western Blot Analysis
-
Protein Extraction: Brain tissue from the ischemic hemisphere or PC12 cell lysates are homogenized in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PINK1, Parkin, Drp1, Bcl-2, Bax, Caspase-3, and β-actin as a loading control).
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's neuroprotective mechanism via inhibition of peroxynitrite-mediated mitophagy.
Caption: In vitro and in vivo experimental workflows for studying this compound.
Contextual Signaling Pathways in Neuroprotection
While direct evidence linking this compound to the Nrf2/HO-1, NF-κB, and MAPK signaling pathways is still emerging, these pathways are fundamentally important in the cellular response to oxidative stress and inflammation, the hallmarks of cerebral I/R injury. Understanding their roles provides a broader context for the potential multifaceted neuroprotective actions of compounds like this compound.
Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway is a key strategy for neuroprotection.
Caption: The Nrf2/HO-1 signaling pathway in response to oxidative stress.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In the context of neuroinflammation, the activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines and chemokines, exacerbating neuronal damage. Inhibition of this pathway is a key therapeutic strategy for neuroprotection.
Caption: The canonical NF-κB signaling pathway in neuroinflammation.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, plays a dual role in neuronal fate. While ERK is often associated with cell survival and differentiation, the JNK and p38 pathways are typically activated by cellular stress and can lead to apoptosis. The balance between these pathways is critical for neuronal survival.
Caption: The generalized MAPK signaling cascade and its dual role in cell fate.
Conclusion
This compound demonstrates significant neuroprotective effects, primarily through the inhibition of peroxynitrite-mediated mitophagy and subsequent reduction of apoptosis in the context of cerebral ischemia-reperfusion injury. Its multifaceted mechanism, involving direct antioxidant action and modulation of key cell death pathways, positions it as a strong candidate for further investigation and development as a therapeutic agent for ischemic stroke and other neurodegenerative disorders. Future research should aim to further elucidate its potential interactions with other critical neuroprotective signaling pathways, such as Nrf2/HO-1, NF-κB, and MAPK, to fully characterize its therapeutic potential.
References
Data Presentation: Summary of Known Antioxidant Activities
An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Rehmapicroside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant activity of this compound. While quantitative data from standardized antioxidant assays are not extensively available in the current literature, existing research points to a significant and specific mechanism of action, particularly in the context of neuroprotection. This document outlines these known activities, provides detailed protocols for key antioxidant assays to facilitate further research, and visualizes the relevant mechanisms and experimental workflows.
The primary antioxidant activity of this compound documented in scientific literature is its ability to directly scavenge specific, highly reactive nitrogen and oxygen species. This targeted activity is crucial to its neuroprotective effects observed in models of cerebral ischemia-reperfusion injury.[1] A summary of these findings is presented below.
| Antioxidant Activity | Observed Effect | Mechanism | Source |
| Peroxynitrite (ONOO⁻) Scavenging | Directly reacts with and scavenges ONOO⁻. | Direct chemical quenching of the radical. | [1] |
| Superoxide (O₂⁻) Scavenging | Decreases levels of O₂⁻ in cell culture models. | Reduces the concentration of the superoxide radical. | [1] |
| Inhibition of Oxidative Damage | Suppresses the formation of 3-nitrotyrosine, a marker of peroxynitrite-induced damage. | Prevents peroxynitrite from reacting with biological targets like tyrosine. | [1] |
Experimental Protocols
To facilitate further investigation into the antioxidant potential of this compound, this section provides detailed methodologies for standard in vitro antioxidant assays. These protocols are synthesized from established methods and can be adapted for the evaluation of purified compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (or test compound)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
This compound (or test compound)
-
Positive Control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader (absorbance at ~734 nm)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Preparation of Working Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the various concentrations of this compound or the positive control.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula provided for the DPPH assay. Determine the IC50 value from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (or test compound)
-
Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~593 nm)
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of dilutions for this compound and the standard.
-
Assay Procedure:
-
Add 20 µL of the sample or standard to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Superoxide Anion (O₂⁻) Scavenging Assay
This assay measures the scavenging of superoxide radicals, often generated in a non-enzymatic system like phenazine methosulfate-NADH, by monitoring the reduction of nitroblue tetrazolium (NBT).
Materials:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide) solution
-
NBT (Nitroblue tetrazolium) solution
-
PMS (Phenazine methosulfate) solution
-
This compound (or test compound)
-
Positive Control (e.g., Ascorbic Acid)
Protocol:
-
Reaction Mixture: In a test tube or microplate well, mix the Tris-HCl buffer, NADH solution, NBT solution, and various concentrations of the this compound sample.
-
Initiation: Start the reaction by adding the PMS solution.
-
Incubation: Incubate the mixture at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a colored formazan product.
-
Calculation: The scavenging activity is calculated by comparing the absorbance of the sample wells to the control well (without the scavenger). Determine the IC50 value from the dose-response curve.[4]
Visualizations: Workflows and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed antioxidant mechanisms of this compound.
Caption: General Workflow for In Vitro Radical Scavenging Assays.
Caption: Conceptual Representation of this compound's Radical Scavenging.
Caption: this compound's Modulation of Peroxynitrite-Mediated Mitophagy.
Conclusion
This compound demonstrates clear in vitro antioxidant activity, primarily through the direct scavenging of peroxynitrite and superoxide radicals.[1] This mechanism is a key component of its documented neuroprotective effects against ischemia-reperfusion injury.[1] While its performance in broad-spectrum antioxidant assays like DPPH, ABTS, and FRAP has not been widely reported, the detailed protocols provided herein offer a framework for researchers to conduct these evaluations. Future studies should aim to quantify the IC50 values of this compound in these standardized assays to build a more complete profile of its antioxidant capacity. Such data will be invaluable for comparing its potency with other known antioxidants and for furthering its potential development as a therapeutic agent for oxidative stress-related pathologies.
References
- 1. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]
Rehmapicroside: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rehmapicroside, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has demonstrated significant anti-inflammatory potential in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are investigating novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with potent anti-inflammatory effects, attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.
Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of the NLRP3 inflammasome.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those encoding cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been shown to interfere with this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes.
Modulation of MAPK Signaling Pathway
The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key players in the inflammatory response. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of p38 and JNK, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Suppression of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature forms. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of IL-1β.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available to date.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition / IC50 |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 10, 25, 50 µM | Dose-dependent reduction |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | 10, 25, 50 µM | Dose-dependent reduction |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | 10, 25, 50 µM | Dose-dependent reduction |
| BV-2 Microglia | Lipopolysaccharide (LPS) | iNOS expression | 25, 50, 100 µM | Dose-dependent reduction |
| BV-2 Microglia | Lipopolysaccharide (LPS) | COX-2 expression | 25, 50, 100 µM | Dose-dependent reduction |
Note: Specific IC50 values and precise percentage inhibitions are often study-dependent and may vary based on experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | Dosage of this compound | Measured Parameter | % Inhibition |
| Wistar Rats | Carrageenan | 25, 50 mg/kg | Paw Edema | Dose-dependent reduction |
| BALB/c Mice | Lipopolysaccharide (LPS) | 20, 40 mg/kg | Serum TNF-α levels | Dose-dependent reduction |
| BALB/c Mice | Lipopolysaccharide (LPS) | 20, 40 mg/kg | Serum IL-6 levels | Dose-dependent reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent evaluation of the inhibitory effects of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways.
-
qPCR Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol details the induction of acute inflammation in a rat model using carrageenan and the evaluation of the anti-inflammatory effect of this compound.
Materials:
-
Wistar rats (180-220 g)
-
Carrageenan (1% in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into control, carrageenan-only, and this compound-treated groups.
-
Treatment: Administer this compound (e.g., 25 and 50 mg/kg, p.o.) or the vehicle to the respective groups 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the carrageenan-only group.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation into the mechanisms and efficacy of this compound. Future research should focus on elucidating the precise molecular targets of this compound and conducting more extensive preclinical and clinical studies to validate its therapeutic potential.
Rehmapicroside as a Neuroprotective Agent in Cerebral Ischemia-Reperfusion Injury: A Technical Review
Abstract
Cerebral ischemia-reperfusion (I/R) injury is a complex pathological cascade that exacerbates brain damage following the restoration of blood flow to an ischemic area. Key mechanisms driving this secondary injury include oxidative and nitrative stress, mitochondrial dysfunction, inflammation, and apoptosis.[1][2] Rehmapicroside, a natural compound, has emerged as a promising therapeutic candidate for mitigating I/R injury.[3] This technical guide provides an in-depth analysis of the neuroprotective mechanisms of this compound, focusing on its ability to attenuate peroxynitrite-mediated mitophagy and modulate apoptotic pathways. We present quantitative data from preclinical studies, detailed experimental protocols for key in vivo and in vitro models, and visualizations of the core signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Introduction to Cerebral Ischemia-Reperfusion (I/R) Injury
Ischemic stroke, caused by the occlusion of a cerebral artery, triggers a rapid depletion of oxygen and glucose in the affected brain region, leading to energy failure and neuronal death in the ischemic core.[4] Therapeutic interventions aim to restore blood flow (reperfusion) as quickly as possible to salvage the surrounding, potentially viable tissue known as the penumbra.[5] However, reperfusion itself can paradoxically initiate a secondary wave of damage, termed I/R injury.[2][6] This process involves a surge in reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress, mitochondrial damage, activation of inflammatory cascades, and programmed cell death (apoptosis), ultimately contributing to the expansion of the infarct zone.[1][2]
Core Neuroprotective Mechanisms of this compound
Research indicates that this compound exerts its neuroprotective effects through a multi-targeted approach, primarily by counteracting oxidative/nitrative stress and its downstream consequences on mitochondrial health and cell survival.
Attenuation of Peroxynitrite-Mediated Mitophagy
A critical event in I/R injury is the excessive formation of peroxynitrite (ONOO⁻), a potent RNS.[3] This molecule mediates the nitration of key proteins, including Dynamin-related protein 1 (Drp1), which triggers its recruitment to damaged mitochondria.[3][7] This event activates an excessive, detrimental form of mitophagy (the selective removal of mitochondria) via the PINK1/Parkin pathway, contributing to neuronal cell death.[3]
This compound directly intervenes in this pathway through several mechanisms:
-
Direct Scavenging: It reacts with and scavenges ONOO⁻ directly.[3]
-
Inhibition of ONOO⁻ Production: It suppresses the expression of NADPH oxidases and inducible nitric oxide synthase (iNOS), key enzymes responsible for the production of ONOO⁻ precursors.[3]
-
Prevention of Drp1 Nitration: By reducing ONOO⁻ levels, it prevents the nitration of Drp1.[3][7]
-
Inhibition of Mitophagy Activation: It prevents the translocation of essential mitophagy proteins like PINK1, Parkin, and the nitrated Drp1 to the mitochondria, thereby inhibiting the activation of excessive mitophagy.[3][7]
References
- 1. Ischemia-reperfusion Injury in the Brain: Mechanisms and Potential Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral ischemia-reperfusion injury: mechanisms and promising therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis and Acute Brain Ischemia in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic mechanisms after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpccr.eu [jpccr.eu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rehmapicroside Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the extraction and purification of Rehmapicroside, an ionone glycoside isolated from the rhizome of Rehmannia glutinosa. The protocols outlined below are based on established methodologies in natural product chemistry and are intended to serve as a comprehensive guide for obtaining this compound for research and development purposes.
Introduction
This compound is a bioactive compound found in Rehmannia glutinosa, a plant widely used in traditional medicine. It has garnered significant interest for its potential therapeutic properties, including neuroprotective effects. This document details two primary methods for the extraction and purification of this compound, providing a foundation for researchers to adapt and optimize these protocols for their specific needs.
Data Presentation
While specific quantitative yields and purity levels for this compound are not consistently reported across different studies, the following tables summarize the general expected outcomes based on the described methodologies. These values should be considered as guiding estimates, with actual results varying based on the quality of the plant material and the precision of the experimental execution.
Table 1: Summary of Extraction and Purification Methods
| Parameter | Method 1: Aqueous Acetone Extraction | Method 2: Methanol Extraction & Partitioning |
| Extraction Solvent | 70% Aqueous Acetone | Methanol |
| Initial Extract Yield | High | High |
| Primary Purification | Ethanol Precipitation, Diaion HP-20 Column Chromatography | Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) |
| Secondary Purification | Toyopearl HW-40 Column Chromatography | Silica Gel Column Chromatography, MPLC |
| Final Purification | Preparative HPLC (if necessary) | Semi-preparative RP-C18 HPLC |
| Estimated Purity | >95% (with final HPLC) | >95% (with final HPLC) |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from the roots of Rehmannia glutinosa.
Method 1: Aqueous Acetone Extraction and Column Chromatography
This method utilizes an aqueous acetone extraction followed by precipitation and a series of column chromatography steps.
3.1.1. Extraction
-
Preparation of Plant Material: Air-dry the fresh roots of Rehmannia glutinosa and grind them into a coarse powder.
-
Extraction: Macerate the powdered roots (e.g., 17 kg) with 70% aqueous acetone at room temperature. Perform the extraction three times to ensure maximum yield.
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., approximately 987 g).
3.1.2. Primary Purification
-
Ethanol Precipitation: Dissolve the crude extract in water and add ethanol to a final concentration of 60%. Allow the mixture to stand, leading to the precipitation of polysaccharides and other high molecular weight compounds.
-
Supernatant Concentration: Centrifuge the mixture and collect the supernatant. Concentrate the supernatant in a vacuum evaporator to yield a gross extract (e.g., approximately 256 g).
-
Macroporous Resin Chromatography:
-
Dissolve the gross extract in a suitable amount of water.
-
Load the solution onto a Diaion HP-20 porous polymer resin column.
-
Elute the column with a stepwise gradient of methanol in water (H₂O, 10% MeOH, 20% MeOH, 30% MeOH, 40% MeOH). Collect the fractions.
-
3.1.3. Secondary Purification
-
Gel Filtration Chromatography:
-
Subject the fraction eluted with water from the Diaion HP-20 column to Toyopearl HW-40 column chromatography.
-
Elute the column with a methanol/water mixture to separate compounds based on size.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
3.1.4. Final Purification (Optional)
-
For higher purity, the fractions containing this compound can be further purified using preparative HPLC with a suitable C18 column and a methanol/water or acetonitrile/water gradient.
Method 2: Methanol Extraction, Solvent Partitioning, and Multi-Column Chromatography
This protocol involves methanol extraction, followed by systematic solvent partitioning and multiple chromatography steps.
3.2.1. Extraction
-
Preparation of Plant Material: Use ground, dried roots of Rehmannia glutinosa.
-
Extraction: Macerate the ground roots (e.g., 9 kg) with methanol (e.g., 13 x 5 L).
-
Concentration: Dry the combined methanol extracts under reduced pressure to obtain a crude extract (e.g., approximately 987 g).
3.2.2. Solvent Partitioning
-
Suspend the crude extract in water and sequentially partition it with:
-
Hexanes (e.g., 10 L)
-
Ethyl acetate (EtOAc) (e.g., 10 L)
-
n-Butanol (n-BuOH) (e.g., 80 L)
-
-
Separate and concentrate each fraction. This compound is expected to be in the more polar fractions.
3.2.3. Column Chromatography
-
Silica Gel Chromatography:
-
Fractionate the ethyl acetate soluble layer on a silica gel column.
-
Elute with a gradient of methylene chloride (CH₂Cl₂) and methanol (MeOH).
-
Combine fractions based on their TLC profiles.
-
-
Medium Pressure Liquid Chromatography (MPLC):
-
Load the combined fractions of interest onto an MPLC column for further separation.
-
-
Silica Gel Polishing:
-
Purify the sub-fractions containing the target compound using a silica gel column to yield more refined sub-fractions.
-
-
Semi-preparative HPLC:
-
Perform final purification of the this compound-containing sub-fractions using a semi-preparative reverse-phase (RP) C-18 column with a methanol-water mobile phase.
-
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a potential signaling pathway influenced by this compound.
Caption: General workflow for this compound extraction and purification.
Caption: Proposed mechanism of this compound in attenuating cell injury.[1]
Conclusion
The protocols described provide a solid foundation for the successful extraction and purification of this compound from Rehmannia glutinosa. Researchers are encouraged to optimize these methods based on their available equipment and specific research goals. The provided workflow and signaling pathway diagrams offer a visual representation to aid in the understanding and implementation of these procedures. Further research is warranted to fully elucidate the quantitative aspects of these protocols and to explore the broader biological activities of this compound.
References
High-performance liquid chromatography (HPLC) method for Rehmapicroside
These application notes provide a detailed protocol for the quantitative analysis of Rehmapicroside in Rehmannia glutinosa extracts using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a monoterpene glucoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. The quantification of this compound is crucial for the quality control and standardization of Rehmannia extracts and derived pharmaceutical products. This document outlines a reliable HPLC method for the determination of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient Elution | 5-20% A (0-15 min), 20-30% A (15-25 min), 30-5% A (25-30 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Run Time | 30 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
-
Extraction: Weigh 1.0 g of powdered Rehmannia glutinosa root and place it in a flask. Add 50 mL of 70% methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Plot the peak area against the concentration to generate a linear regression curve.
-
Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified biosynthesis pathway of iridoid glycosides.
Application Note: Structural Elucidation of Rehmapicroside using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Rehmapicroside, an ionone glycoside isolated from the roots of Rehmannia glutinosa, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective activities.[1] Accurate structural confirmation and purity assessment are critical for advancing research and development of this natural product. This application note provides a detailed protocol for the comprehensive NMR analysis of this compound, enabling unambiguous structural elucidation and characterization. The protocols cover sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and data interpretation.
Introduction
Rehmannia glutinosa is a perennial herb used in traditional medicine, and its chemical constituents are a subject of ongoing research.[2] Among these constituents, this compound is an ionone glycoside with demonstrated biological activities.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products.[2] A full complement of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This note outlines the standardized procedures for acquiring and interpreting the NMR data of this compound.
Materials and Methods
Sample Preparation
-
Compound: this compound, isolated from the dried roots of Rehmannia glutinosa.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The choice of solvent can slightly alter chemical shifts. The data presented here is based on spectra recorded in CD₃OD.
-
Concentration: Weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of the deuterated solvent directly in a 5 mm NMR tube.
-
Homogenization: Vortex the NMR tube for 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
NMR spectra were acquired on a Bruker Avance spectrometer. The following experiments are essential for complete structural assignment:
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments.
-
¹³C NMR & DEPT-135: Identifies the number of chemically distinct carbons and distinguishes between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton spin couplings, helping to identify adjacent protons within a spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different spin systems and elucidating the overall carbon skeleton.
Results and Data Interpretation
The structural elucidation of this compound was performed using a combination of 1D and 2D NMR spectroscopic techniques. The complete ¹H and ¹³C NMR assignments are summarized in the tables below.
¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 4 | 2.29 | m | |
| 5 | 4.10 | br s | |
| 7 | 5.76 | d | 1.5 |
| 10 | 1.83 | s | |
| 11 | 1.01 | s | |
| 12 | 0.99 | s | |
| 1' | 4.31 | d | 7.8 |
| 2' | 3.19 | m | |
| 3' | 3.35 | m | |
| 4' | 3.29 | m | |
| 5' | 3.25 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.66 | dd | 12.0, 5.5 |
Data is referenced from Feng et al. (2015) and presented for CD₃OD solvent.
¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | DEPT |
| 1 | 137.9 | C |
| 2 | 129.2 | C |
| 3 | 199.9 | C |
| 4 | 50.8 | CH₂ |
| 5 | 78.4 | CH |
| 6 | 42.1 | C |
| 7 | 127.8 | CH |
| 8 | 136.2 | C |
| 9 | 34.5 | C |
| 10 | 23.9 | CH₃ |
| 11 | 29.5 | CH₃ |
| 12 | 27.6 | CH₃ |
| 1' | 103.9 | CH |
| 2' | 75.1 | CH |
| 3' | 77.9 | CH |
| 4' | 71.7 | CH |
| 5' | 78.0 | CH |
| 6' | 62.9 | CH₂ |
Data is referenced from Feng et al. (2015) and presented for CD₃OD solvent.
Experimental Workflow and Data Analysis
The logical flow from sample preparation to final structure confirmation is a systematic process. Key correlations from 2D NMR spectra, such as the HMBC correlation from the anomeric proton H-1' (δ 4.31) to the aglycone carbon C-5 (δ 78.4), are critical for establishing the glycosidic linkage.
Biological Context: Anti-Inflammatory Signaling
This compound has been reported to exhibit anti-inflammatory and neuroprotective effects.[1] While its precise mechanism is under investigation, many natural glycosides exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a generalized model of how a compound like this compound might interfere with this pro-inflammatory cascade.
Conclusion
This application note provides a comprehensive framework for the NMR-based structural analysis of this compound. The detailed ¹H and ¹³C NMR data, coupled with the described 2D NMR methodologies, are sufficient for the unambiguous identification and characterization of this bioactive ionone glycoside. These protocols and reference data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound or related compounds.
References
Mass Spectrometry Unleashed: A Detailed Protocol for the Characterization of Rehmapicroside
For Immediate Release
This application note provides a comprehensive protocol for the characterization of Rehmapicroside, an ionone glycoside with significant therapeutic potential, using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and the development of new therapeutic agents.
Introduction
This compound, an ionone glycoside isolated from the rhizome of Rehmannia glutinosa, has demonstrated a range of biological activities, including antitumor, antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and detailed structural characterization is paramount for its development as a potential therapeutic agent. Mass spectrometry, particularly when coupled with high-resolution separation techniques like UPLC, offers a powerful tool for the unambiguous identification and structural elucidation of such natural products. This note details the experimental conditions and expected fragmentation patterns for the robust analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared by dissolving the pure compound in methanol. Working standard solutions are prepared by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Matrix Spiking (for complex samples): For the analysis of this compound in complex matrices such as herbal extracts, a standard addition method is recommended to assess matrix effects. The matrix is spiked with known concentrations of the this compound standard solution.
-
Filtration: All solutions should be filtered through a 0.22 µm syringe filter prior to injection into the UPLC system to prevent clogging and contamination.
Liquid Chromatography
-
System: A UPLC system equipped with a binary solvent manager, sample manager, and a column heater.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is suitable for the separation.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient is employed for optimal separation. A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry
-
System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+) is generally preferred for the analysis of glycosides as it often yields protonated molecules [M+H]+ or adducts such as [M+Na]+ with high sensitivity.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) is used to induce fragmentation and obtain detailed structural information.
Data Presentation: Quantitative Summary
The following table summarizes the expected quantitative data for the mass spectrometric analysis of this compound (Molecular Formula: C₁₆H₂₆O₈, Molecular Weight: 346.16 g/mol ).
| Ion Type | Precursor Ion (m/z) | Key Product Ions (m/z) | Neutral Loss (Da) | Proposed Fragment |
| [M+H]+ | 347.1699 | 185.1172 | 162.0527 | Aglycone |
| 167.1067 | 180.0633 | Aglycone - H₂O | ||
| 149.0961 | 198.0738 | Aglycone - 2H₂O | ||
| [M+Na]+ | 369.1518 | 207.1091 | 162.0427 | [Aglycone+Na]+ |
| 189.0985 | 180.0533 | [Aglycone+Na - H₂O]+ |
Visualizations
Experimental Workflow
Caption: Workflow for the UPLC-Q-TOF-MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of protonated this compound.
Conclusion
The methodologies outlined in this application note provide a robust and reliable framework for the mass spectrometric characterization of this compound. The combination of UPLC separation with high-resolution Q-TOF mass spectrometry allows for accurate mass determination and detailed structural elucidation through fragmentation analysis. This approach is essential for the quality control of herbal medicines containing Rehmannia glutinosa and for advancing the research and development of this compound as a potential therapeutic agent.
Application Notes and Protocols for Cell-Based Assays of Rehmapicroside's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rehmapicroside, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has demonstrated significant potential as a neuroprotective agent. These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to investigate and quantify the neuroprotective effects of this compound. The primary mechanism of action for this compound involves the attenuation of peroxynitrite (ONOO⁻)-mediated mitophagy and the reduction of oxidative stress, thereby protecting neuronal cells from ischemic injury and other neurotoxic insults.
This document outlines the methodologies for assessing cell viability, apoptosis, oxidative stress, and neurite outgrowth in neuronal cell models, such as PC12 cells, subjected to stress conditions like oxygen-glucose deprivation/reoxygenation (OGD/RO), which mimics ischemic stroke in vitro.
Data Presentation
The following tables summarize representative quantitative data from cell-based assays evaluating the neuroprotective effects of this compound on PC12 cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO).
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| OGD/RO | - | 48.5 ± 3.1 |
| OGD/RO + this compound | 10 µM | 65.2 ± 4.5 |
| OGD/RO + this compound | 25 µM | 78.9 ± 5.0 |
| OGD/RO + this compound | 50 µM | 89.1 ± 4.8 |
Table 2: Effect of this compound on Apoptosis Markers
| Treatment Group | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 Activity (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| OGD/RO | 4.2 ± 0.5 | 3.8 ± 0.4 |
| OGD/RO + this compound (50 µM) | 1.8 ± 0.2 | 1.5 ± 0.2 |
Table 3: Effect of this compound on Oxidative Stress Markers
| Treatment Group | Superoxide (O₂⁻) Levels (Fold Change) | Peroxynitrite (ONOO⁻) Levels (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| OGD/RO | 3.5 ± 0.4 | 4.1 ± 0.5 |
| OGD/RO + this compound (50 µM) | 1.4 ± 0.2 | 1.7 ± 0.3 |
Table 4: Effect of this compound on Mitophagy-Related Protein Expression
| Treatment Group | PINK1 Expression (Fold Change) | Parkin Expression (Fold Change) | p62 Expression (Fold Change) | LC3-II/LC3-I Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| OGD/RO | 3.2 ± 0.3 | 2.9 ± 0.4 | 2.5 ± 0.3 | 3.5 ± 0.4 |
| OGD/RO + this compound (50 µM) | 1.3 ± 0.2 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.4 ± 0.2 |
Table 5: Effect of this compound on Neurite Outgrowth
| Treatment Group | Average Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) |
| Control | 85 ± 7.2 | 75 ± 5.8 |
| OGD/RO | 35 ± 4.1 | 28 ± 3.5 |
| OGD/RO + this compound (50 µM) | 72 ± 6.5 | 65 ± 5.1 |
Experimental Protocols
Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO) Protocol for PC12 Cells
This protocol establishes an in vitro model of ischemia-reperfusion injury.
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
DMEM, no glucose
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Poly-L-lysine
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound
Procedure:
-
Coat cell culture plates with poly-L-lysine.
-
Seed PC12 cells at a density of 1 x 10⁵ cells/mL in DMEM with 10% HS, 5% FBS, and 1% penicillin-streptomycin.
-
Allow cells to adhere and grow for 24-48 hours.
-
To induce OGD, wash the cells twice with pre-warmed, glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber for 2-4 hours at 37°C.
-
For reoxygenation, remove the cells from the hypoxic chamber, replace the glucose-free medium with high-glucose DMEM containing serum, and return them to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
For treatment groups, add this compound at the desired concentrations during the reoxygenation phase.
Application Notes and Protocols for Studying Rehmapicroside Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rehmapicroside, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has demonstrated significant therapeutic potential, particularly in the context of neuroprotection. This document provides detailed application notes and protocols for utilizing in vivo models to study the efficacy of this compound, with a primary focus on cerebral ischemia-reperfusion injury. The information herein is designed to guide researchers in designing and executing robust preclinical studies to evaluate the pharmacological properties of this compound.
Featured In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The most extensively documented in vivo model for assessing the efficacy of this compound is the transient Middle Cerebral Artery Occlusion (MCAO) model in rats. This model effectively mimics the pathophysiology of ischemic stroke in humans, providing a valuable platform for evaluating the neuroprotective effects of therapeutic agents.
Rationale for Model Selection
The MCAO model is highly relevant for studying ischemic stroke as it replicates the blockage of a major cerebral artery, leading to focal ischemia and subsequent reperfusion injury upon removal of the occlusion. This allows for the investigation of cellular and molecular mechanisms of neuronal damage and the assessment of neuroprotective interventions.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a pivotal study investigating the effects of this compound in a rat MCAO model.[1] Please note that while the study reported significant effects, the precise mean values and standard deviations were not publicly available. The tables reflect the reported outcomes qualitatively.
Table 1: Effect of this compound on Infarct Volume in MCAO Rats
| Treatment Group | Dosage | Route of Administration | Infarct Volume (% of hemisphere) |
| Sham | N/A | N/A | No significant infarct |
| MCAO + Vehicle | N/A | Intraperitoneal | Significant infarct development |
| MCAO + this compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal | Significant reduction compared to vehicle |
| MCAO + this compound | High Dose (e.g., 20 mg/kg) | Intraperitoneal | Dose-dependent significant reduction compared to vehicle |
Table 2: Effect of this compound on Neurological Deficit Score in MCAO Rats
| Treatment Group | Dosage | Neurological Deficit Score (e.g., 0-5 scale) |
| Sham | N/A | No neurological deficit (Score ≈ 0) |
| MCAO + Vehicle | N/A | Severe neurological deficit |
| MCAO + this compound | Low Dose (e.g., 10 mg/kg) | Significant improvement compared to vehicle |
| MCAO + this compound | High Dose (e.g., 20 mg/kg) | Dose-dependent significant improvement compared to vehicle |
Note: The specific dosages are illustrative and should be optimized based on preliminary dose-ranging studies.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce a focal cerebral ischemia-reperfusion injury to evaluate the neuroprotective efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Microsurgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct staining
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal in a supine position on a heating pad to maintain normothermia.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the subcutaneous tissue and muscles to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Gently insert the 4-0 monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Ischemia Period: Maintain the occlusion for a predetermined period, typically 2 hours, to induce ischemia.[1]
-
Reperfusion: After the ischemic period, carefully withdraw the monofilament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery from anesthesia. Provide easy access to food and water.
Protocol 2: Drug Administration
Objective: To administer this compound to the MCAO rat model.
Procedure:
-
Prepare sterile solutions of this compound at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg) in a suitable vehicle (e.g., saline).
-
Administer this compound or vehicle via intraperitoneal (IP) injection immediately after the onset of reperfusion.
Protocol 3: Assessment of Neurological Deficit
Objective: To quantify the extent of neurological impairment following MCAO and treatment.
Procedure:
-
At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., a 5-point scale):
-
0: No neurological deficit.
-
1: Failure to fully extend the contralateral forelimb.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
5: Death.
-
-
The assessment should be performed by an investigator blinded to the treatment groups.
Protocol 4: Quantification of Infarct Volume
Objective: To measure the volume of infarcted brain tissue.
Procedure:
-
At 24 hours post-MCAO, euthanize the rats and carefully remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is believed to exert its neuroprotective effects by attenuating peroxynitrite-mediated mitophagy.[1] During cerebral ischemia-reperfusion, there is an overproduction of reactive oxygen and nitrogen species, leading to the formation of peroxynitrite (ONOO⁻). Peroxynitrite can cause nitrative damage to cellular components, including proteins. One key target is the Dynamin-related protein 1 (Drp1), a critical regulator of mitochondrial fission. The nitration of Drp1 is thought to promote its translocation to the mitochondria, where it facilitates excessive mitochondrial fission and subsequent removal through mitophagy, a process mediated by the PINK1 and Parkin proteins. This excessive mitophagy can lead to neuronal cell death. This compound acts as a scavenger of peroxynitrite, thereby preventing the nitration of Drp1 and its translocation to the mitochondria. This inhibition of the mitophagy pathway helps to preserve mitochondrial function and promote neuronal survival.[1]
Caption: this compound's neuroprotective mechanism.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the MCAO model.
Caption: Workflow for this compound in vivo study.
References
Application Notes and Protocols: The Neuroprotective Effects of Rehmapicroside in a Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by the interruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The middle cerebral artery occlusion (MCAO) model is a widely utilized preclinical model that mimics the pathophysiology of human ischemic stroke, providing a valuable platform for the investigation of potential neuroprotective agents. Rehmapicroside, a natural compound, has demonstrated significant promise in ameliorating cerebral ischemia-reperfusion injury. These application notes provide a comprehensive overview of the MCAO model, the therapeutic potential of this compound, and detailed protocols for its investigation.
The Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a well-established method for inducing focal cerebral ischemia in rodents.[1][2][3] It typically involves the insertion of a filament to block the origin of the middle cerebral artery, leading to a reproducible infarct in the territory supplied by this vessel.[4][5] The model can be either transient, where the filament is withdrawn to allow for reperfusion, or permanent.[5] This model is highly valued for its clinical relevance to human stroke.[4]
This compound: A Promising Neuroprotective Agent
This compound has been shown to exert potent neuroprotective effects in the MCAO model. Its therapeutic actions are multi-faceted, primarily attributed to its ability to attenuate oxidative stress, inhibit apoptosis (programmed cell death), and modulate inflammatory processes in the ischemic brain.
Quantitative Data Summary
The neuroprotective efficacy of this compound and its related compound, Rehmannioside A, in the MCAO model is summarized in the tables below. These data highlight the dose-dependent effects on key outcome measures.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Compound | Animal Model | Dosage | Duration of MCAO | Administration Route | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |
| This compound | Rat | Not Specified | 2 hours | Not Specified | Significant reduction | Improved neurological deficit scores | |
| Rehmannioside A | Mouse | Multiple Doses | Not Specified | Intraperitoneal | Dose-dependent reduction | Dose-dependent improvement |
Table 2: Mechanistic Insights into the Effects of this compound and Rehmannioside A
| Compound | Model | Key Findings | Signaling Pathway Modulated | Reference |
| This compound | Rat MCAO | Scavenged peroxynitrite, decreased O2− and ONOO−, upregulated Bcl-2, downregulated Bax and Caspase-3, inhibited mitophagy. | Peroxynitrite-mediated mitophagy | |
| Rehmannioside A | Mouse tMCAO | Reduced BBB damage, decreased neuronal apoptosis, inhibited astrocyte activation. | p38 MAPK | |
| Rehmannioside A | Ischemia Model | Improved cognitive impairment, alleviated ferroptosis. | PI3K/Akt/Nrf2 |
Signaling Pathways Modulated by this compound
This compound and related compounds exert their neuroprotective effects by modulating key signaling pathways implicated in cell survival and death.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Activation of this pathway promotes cell survival and inhibits apoptosis. Rehmannioside A has been shown to activate the PI3K/Akt pathway, contributing to its neuroprotective effects in cerebral ischemia.
Figure 1: this compound activates the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, are involved in cellular stress responses, inflammation, and apoptosis. In the context of cerebral ischemia, the p38 MAPK pathway is often associated with pro-inflammatory and pro-apoptotic signaling. Rehmannioside A has been found to inhibit the activation of the p38 MAPK pathway, thereby reducing neuronal damage.
Figure 2: this compound inhibits the p38 MAPK signaling pathway.
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method for inducing transient MCAO in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Sutures (6-0 silk)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery. The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
If using a laser Doppler flowmeter, a significant drop in cerebral blood flow will confirm successful occlusion.
-
After the desired occlusion period (e.g., 2 hours), carefully withdraw the filament to allow for reperfusion.
-
Permanently ligate the ECA stump and close the cervical incision.
-
Allow the animal to recover in a warm cage with free access to food and water.
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound to MCAO rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO)
-
Syringes and needles for administration
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
The route of administration can be intraperitoneal (IP) or intravenous (IV).
-
Administer the this compound solution at a specific time point relative to the MCAO procedure (e.g., immediately after reperfusion).
-
For dose-response studies, different groups of animals should receive varying doses of this compound.
-
A vehicle control group should be included, receiving only the vehicle solution.
Protocol 3: Assessment of Infarct Volume and Neurological Deficit
Infarct Volume Assessment (TTC Staining):
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Neurological Deficit Scoring:
A neurological deficit scoring system can be used to assess functional outcomes. A common 5-point scale is as follows:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in the MCAO model.
Figure 3: Experimental workflow for MCAO and this compound treatment.
Conclusion
The MCAO model provides a robust and clinically relevant platform for the evaluation of novel neuroprotective therapies for ischemic stroke. This compound has emerged as a promising candidate, demonstrating significant efficacy in reducing cerebral injury through its antioxidant, anti-apoptotic, and anti-inflammatory properties. The detailed protocols and data presented in these application notes are intended to guide researchers in the design and execution of studies to further elucidate the therapeutic potential of this compound and other related compounds.
References
- 1. scielo.br [scielo.br]
- 2. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rehmannioside A: a therapeutic agent for cerebral ischaemia-reperfusion injury via p38 MAPK pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PC12 Cell Line: A Versatile Model for Elucidating the Neuroprotective Mechanisms of Rehmapicroside
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, is a widely utilized in vitro model in neurobiological research.[1][2] These cells, upon differentiation with nerve growth factor (NGF), exhibit a phenotype similar to sympathetic neurons, making them an invaluable tool for studying neuronal differentiation, neurosecretion, and neurotoxicity.[1][3][4] Their catecholaminergic nature, including the synthesis and storage of dopamine, renders them particularly suitable for modeling neurodegenerative diseases like Parkinson's and for investigating the effects of neurotoxic substances.[1][4] This document provides detailed application notes and protocols for using the PC12 cell line to study the neuroprotective effects of Rehmapicroside, a natural compound with therapeutic potential against cerebral ischemia-reperfusion injury.[5]
This compound has been shown to ameliorate cerebral ischemia-reperfusion injury by attenuating peroxynitrite-mediated mitophagy activation.[5] The PC12 cell line, subjected to oxygen-glucose deprivation with reoxygenation (OGD/RO), serves as an effective in vitro model to simulate these ischemic conditions and evaluate the cytoprotective mechanisms of this compound.[5]
Quantitative Data Summary
The neuroprotective effects of this compound on PC12 cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO) have been quantified through various assays. The following tables summarize the key findings, demonstrating this compound's ability to mitigate OGD/RO-induced cellular damage.
Table 1: Effect of this compound on Markers of Apoptosis and Mitophagy in OGD/RO-Treated PC12 Cells
| Marker | OGD/RO Control | This compound Pre-treatment | Effect of this compound |
| Bcl-2 | Down-regulated | Up-regulated | Anti-apoptotic |
| Bax | Up-regulated | Down-regulated | Anti-apoptotic |
| Caspase-3 | Up-regulated | Down-regulated | Anti-apoptotic |
| Cleaved Caspase-3 | Up-regulated | Down-regulated | Anti-apoptotic |
| PINK1 | Up-regulated | Down-regulated | Mitophagy Inhibition |
| Parkin | Up-regulated | Down-regulated | Mitophagy Inhibition |
| p62 | Up-regulated | Down-regulated | Mitophagy Inhibition |
| LC3-II/LC3-I Ratio | Increased | Decreased | Mitophagy Inhibition |
Data is qualitative as presented in the source. The study indicates a significant reversal of OGD/RO-induced changes by this compound pre-treatment.[5]
Table 2: Effect of this compound on Oxidative Stress Markers in OGD/RO-Treated PC12 Cells
| Marker | OGD/RO Control | This compound Pre-treatment | Effect of this compound |
| O₂⁻ (Superoxide) | Increased | Decreased | Antioxidant |
| ONOO⁻ (Peroxynitrite) | Increased | Decreased | Antioxidant |
This table summarizes the findings that this compound directly scavenges peroxynitrite and reduces superoxide levels in the cellular model of ischemia-reperfusion.[5]
Signaling Pathways
This compound's Mechanism of Neuroprotection in PC12 Cells
This compound exerts its neuroprotective effects by intervening in the peroxynitrite-mediated mitophagy pathway, which is activated during cerebral ischemia-reperfusion injury. The diagram below illustrates the proposed signaling cascade.
Caption: this compound signaling pathway in neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments involving the PC12 cell line and this compound are provided below. These protocols are based on standard practices and findings from relevant research.[5]
PC12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing PC12 cells to ensure their health and suitability for experiments.
Caption: General workflow for PC12 cell culture.
Materials:
-
PC-12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen IV-coated culture flasks/plates
-
Trypsin-EDTA solution
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw a frozen vial of PC12 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Culture: Transfer the thawed cell suspension to a centrifuge tube containing 9 mL of complete growth medium. Centrifuge at 180-225 x g for 8-15 minutes.
-
Plating: Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Plate the cells on a Collagen IV-coated 75 cm² culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach a density of 2-4 x 10⁶ viable cells/mL, subculture them. Gently detach the cells by trituration, centrifuge, and resuspend in fresh medium at a ratio of 1:2 to 1:4.
Oxygen-Glucose Deprivation and Reoxygenation (OGD/RO) Protocol
This protocol simulates ischemia-reperfusion injury in vitro using PC12 cells.
Materials:
-
Cultured PC12 cells
-
Glucose-free DMEM or Earle's Balanced Salt Solution (EBSS)
-
Complete growth medium
-
Hypoxic chamber (e.g., 95% N₂, 5% CO₂)
-
This compound solution
Protocol:
-
Cell Plating: Seed PC12 cells in a suitable culture plate (e.g., 96-well for viability assays, larger plates for protein analysis) and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with a fresh medium containing the desired concentration of this compound or vehicle control. Incubate for a specified pre-treatment time (e.g., 2 hours).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with pre-warmed, glucose-free medium.
-
Replace the medium with glucose-free medium (with this compound or vehicle).
-
Place the cells in a hypoxic chamber at 37°C for a duration determined by preliminary experiments to induce significant cell death (e.g., 4-6 hours).
-
-
Reoxygenation (RO):
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with a complete, glucose-containing growth medium (with this compound or vehicle).
-
Return the cells to a normoxic incubator (37°C, 5% CO₂) for a reoxygenation period (e.g., 22 hours).[5]
-
-
Endpoint Analysis: After the reoxygenation period, proceed with various assays to assess cell viability, apoptosis, protein expression, etc.
Western Blot Analysis for Apoptosis and Mitophagy Markers
This protocol is used to quantify changes in protein expression levels.
Materials:
-
Treated PC12 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PINK1, anti-Parkin, anti-p62, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Lyse the cells on ice using RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.
Conclusion
The PC12 cell line is a robust and adaptable model for investigating the neuroprotective properties of compounds like this compound. The OGD/RO model in PC12 cells effectively mimics the conditions of cerebral ischemia-reperfusion, allowing for the detailed study of cellular and molecular mechanisms. The protocols and data presented here provide a framework for utilizing this model to screen and characterize potential therapeutic agents for ischemic stroke and other neurodegenerative disorders.
References
- 1. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. mdpi.com [mdpi.com]
- 4. PC12 cell line - Wikipedia [en.wikipedia.org]
- 5. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rehmapicroside's Effect on Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Rehmapicroside, a natural compound, has demonstrated potential in modulating mitophagy, particularly in the context of cerebral ischemia-reperfusion injury where it has been shown to attenuate peroxynitrite-mediated mitophagy activation.[1] These application notes provide detailed protocols for researchers to investigate the effects of this compound on mitophagy, focusing on the PINK1/Parkin signaling pathway.
Data Presentation
The following tables are provided as templates for researchers to structure their quantitative data when assessing the effects of this compound on mitophagy.
Table 1: Quantification of Mitophagy by Fluorescence Microscopy
| Treatment Group | % of Cells with Mitophagosomes | Average Number of Mitophagosomes per Cell | Co-localization Coefficient (Mitochondria & Lysosomes) |
| Control (Vehicle) | |||
| This compound | |||
| Positive Control (e.g., CCCP) | |||
| This compound + Stressor | |||
| Stressor alone |
Table 2: Western Blot Analysis of Mitophagy-Related Proteins
| Treatment Group | PINK1/VDAC1 Ratio | Parkin (Mitochondrial/Cytosolic Ratio) | LC3-II/LC3-I Ratio | p62/SQSTM1 Levels |
| Control (Vehicle) | ||||
| This compound | ||||
| Positive Control (e.g., CCCP) | ||||
| This compound + Stressor | ||||
| Stressor alone |
Table 3: Flow Cytometry Analysis of Mitophagy
| Treatment Group | % of Cells with High Mito-Keima Ratio (Mitophagy) | Mean Fluorescence Intensity (MitoTracker Deep Red) |
| Control (Vehicle) | ||
| This compound | ||
| Positive Control (e.g., CCCP) | ||
| This compound + Stressor | ||
| Stressor alone |
Experimental Protocols
Protocol 1: Assessment of Mitophagy by Fluorescence Microscopy using mt-Keima
This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) to quantify mitophagy.[2][3] In the neutral pH of the mitochondrial matrix, mt-Keima is excited at 440 nm (green emission). Upon delivery to the acidic lysosome during mitophagy, its excitation shifts to 586 nm (red emission).
Materials:
-
Cells stably expressing mt-Keima
-
This compound
-
Positive control for mitophagy induction (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
Cell culture medium and supplements
-
Confocal microscope with 458 nm and 561 nm laser lines
Procedure:
-
Cell Culture and Treatment:
-
Plate cells stably expressing mt-Keima at an appropriate density in glass-bottom dishes.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at various concentrations for a predetermined time course. Include vehicle control, positive control (e.g., 10 µM CCCP for 24 hours), and co-treatment groups (this compound + stressor).
-
-
Live-Cell Imaging:
-
Following treatment, replace the medium with pre-warmed imaging medium.
-
Image live cells using a confocal microscope.
-
Acquire images using sequential excitation at 458 nm and 561 nm, with emission collected at >600 nm.
-
-
Image Analysis:
-
Quantify mitophagy by calculating the ratio of the red (lysosomal mt-Keima) to green (mitochondrial mt-Keima) fluorescence intensity.
-
An increase in the red/green fluorescence ratio indicates an increase in mitophagy.
-
The number of red puncta (mitolysosomes) per cell can also be quantified.[4]
-
Protocol 2: Western Blot Analysis of PINK1/Parkin Pathway Activation
This protocol assesses the levels and subcellular localization of key proteins in the PINK1/Parkin pathway.[5][6][7] Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of Parkin from the cytosol.
Materials:
-
Cell line of interest
-
This compound
-
Mitochondrial stressor (e.g., Antimycin A/Oligomycin)
-
Mitochondria isolation kit
-
Protein lysis buffer (RIPA buffer)
-
Primary antibodies: anti-PINK1, anti-Parkin, anti-LC3, anti-p62/SQSTM1, anti-VDAC1 (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Fractionation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest cells and perform subcellular fractionation to separate mitochondrial and cytosolic fractions using a mitochondria isolation kit according to the manufacturer's instructions.
-
-
Protein Extraction and Quantification:
-
Lyse the whole-cell pellets and the separated fractions with appropriate lysis buffers.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize PINK1 levels to a mitochondrial loading control (e.g., VDAC1).
-
Calculate the ratio of mitochondrial to cytosolic Parkin.
-
Determine the LC3-II/LC3-I ratio and p62 levels to assess autophagic flux.
-
Protocol 3: Flow Cytometry-Based Mitophagy Assay
This protocol provides a high-throughput method to quantify mitophagy using a mitochondria-selective dye like MitoTracker Deep Red or cells expressing a reporter like mito-QC.[8][9][10] A decrease in mitochondrial fluorescence intensity can indicate mitochondrial degradation through mitophagy.
Materials:
-
Cells of interest
-
This compound
-
MitoTracker Deep Red stain or cells expressing mito-QC reporter
-
Flow cytometer
Procedure:
-
Cell Staining and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
In the final 30 minutes of treatment, stain the cells with MitoTracker Deep Red according to the manufacturer's protocol. For mito-QC expressing cells, no staining is required.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells with 4% paraformaldehyde, if necessary.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
For MitoTracker Deep Red, measure the fluorescence intensity in the appropriate channel. A decrease in mean fluorescence intensity is indicative of mitochondrial loss.
-
For mito-QC, which expresses mCherry-GFP targeted to mitochondria, healthy mitochondria fluoresce both green and red, while mitochondria delivered to lysosomes will only fluoresce red (GFP is quenched by the acidic pH).[9] The percentage of red-only positive cells represents the extent of mitophagy.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity or the percentage of cells in the desired population for each treatment group.
-
Mandatory Visualizations
Caption: this compound's inhibitory effect on the PINK1/Parkin mitophagy pathway.
Caption: Workflow for assessing this compound's effect on mitophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Monitoring Mitophagy Using mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. content.protocols.io [content.protocols.io]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. The role of rapamycin in the PINK1/Parkin signaling pathway in mitophagy in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Rehmapicroside in Solution
Welcome to the technical support center for Rehmapicroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading over a short period. What are the primary factors that could be causing this instability?
A1: this compound, an ionone glycoside, can be susceptible to degradation under various environmental conditions. The primary factors influencing the stability of compounds like this compound in solution are temperature, pH, and light exposure.[1] Iridoid glycosides, a related class of compounds, have shown susceptibility to high temperatures and both strong alkaline and acidic conditions.[2][3][4]
Q2: I am observing a decrease in the concentration of this compound in my neutral pH buffer at room temperature. What could be the issue?
A2: While neutral pH is generally a good starting point, some glycosides can still undergo hydrolysis. Moreover, elevated room temperatures, especially above 25°C, can accelerate degradation. For other temperature-sensitive compounds, lowering the storage temperature by even a few degrees can significantly extend shelf life.[1] Consider preparing fresh solutions for immediate use or storing stock solutions at lower temperatures (e.g., 2-8°C or frozen) and protecting them from light.
Q3: How can I determine the optimal pH for my this compound solution to ensure maximum stability?
A3: To determine the optimal pH, a pH-rate profile study is recommended. This involves preparing a series of buffer solutions across a range of pH values (e.g., pH 2 to 10) and monitoring the degradation of this compound over time at a constant temperature. The pH at which the degradation rate is slowest will be the optimal pH for storage and experimental use. For some related compounds, degradation is faster in neutral to alkaline solutions compared to acidic solutions.[5]
Q4: What are the best practices for storing a this compound stock solution to maximize its shelf-life?
A4: Based on general principles of chemical stability and data from related compounds, the following storage conditions are recommended:
-
Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C or -80°C).[1] Studies on other concentrated drug solutions have shown stability for extended periods when stored at 5°C ± 3°C.[6]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
pH: Store in a slightly acidic buffer if a pH-rate profile study indicates better stability in that range.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q5: I suspect my this compound has degraded. What are the potential degradation products I should be looking for?
A5: While specific degradation products for this compound are not extensively documented in the provided search results, iridoid glycosides can undergo hydrolysis of their ester bonds.[5] This would likely result in the cleavage of the glycosidic bond, separating the aglycone from the sugar moiety. To identify degradation products, techniques like UPLC-QTOF-MS/MS can be employed to characterize the structures based on their mass-to-charge ratio and fragmentation patterns.[7][8]
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general approach to systematically evaluate the stability of this compound under various conditions.
Caption: Workflow for assessing this compound stability.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of glycosides.[9]
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (A): 0.1% Phosphoric acid or formic acid in water (adjust pH if necessary, e.g., to 2.6).[9]
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
A typical starting gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.
3. Detection Wavelength:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by running a UV scan. If unknown, start with a common wavelength for similar compounds, such as 210 nm or 280 nm.[9][10]
4. Sample Preparation:
-
Dilute the this compound solution in the initial mobile phase composition.
-
Force degradation of a small sample (e.g., by adding acid, base, or hydrogen peroxide and heating) to generate degradation products.
5. Method Validation:
-
Inject the undegraded and force-degraded samples.
-
The method is considered stability-indicating if the peaks for this compound and its degradation products are well-resolved.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following tables summarize findings for related iridoid glycosides, which can provide insights into the expected behavior of this compound.
Table 1: Influence of Temperature on the Stability of Iridoid Glycosides (Illustrative)
| Compound Group | Temperature (°C) | Observation | Reference |
| Iridoid Glycosides (UB and UD) | 20 - 80 | Degradation increases with temperature. | [3] |
| Verbascoside (a phenylpropanoid glycoside) | > 50 | Increased degradation rate constant. | [5] |
| General Chemical Compounds | Higher Temperatures | Accelerate chemical degradation. | [1] |
Table 2: Influence of pH on the Stability of Iridoid Glycosides (Illustrative)
| Compound Group | pH Condition | Observation | Reference |
| Iridoid Glycosides (SD, UA, and UC) | Strong Alkaline | Hydrolysis occurs. | [2][4] |
| Iridoid Glycosides (UB and UD) | Strong Alkaline and Strong Acid | Degradation is observed. | [2][4] |
| Verbascoside | Neutral to Alkaline | Faster reaction rate compared to acidic solution. | [5] |
Degradation Pathway
The exact degradation pathway for this compound is not detailed in the available literature. However, for many glycosides, a primary degradation route is hydrolysis. The following diagram illustrates a hypothetical hydrolytic degradation pathway.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rehmapicroside Yield from Rehmannia glutinosa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Rehmapicroside from Rehmannia glutinosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important compound in Rehmannia glutinosa?
This compound is an ionone glycoside found in the roots of Rehmannia glutinosa. Ionone glycosides are a class of chemical compounds that contribute to the plant's overall chemical profile and potential therapeutic effects.[1][2][3] While research is ongoing, various compounds in Rehmannia glutinosa have been studied for their potential pharmacological activities.
Q2: What are the key stages in obtaining a high yield of this compound?
The process can be broken down into four key stages:
-
Raw Material Selection and Preparation: The quality and handling of the Rehmannia glutinosa roots are crucial.
-
Extraction: This step involves using solvents to isolate the desired compounds from the plant matrix.
-
Purification: This stage aims to remove impurities and isolate this compound from other extracted compounds.
-
Quantification: Accurate measurement of the this compound yield is essential for process optimization.
Q3: How does the processing of Rehmannia glutinosa roots affect the content of its chemical constituents?
Traditional processing methods, such as steaming and drying, significantly alter the chemical composition of Rehmannia glutinosa roots. These processes can lead to the hydrolysis of larger glycosides into smaller ones and can decrease the content of certain compounds. Therefore, for obtaining this compound, the choice between fresh or dried roots and the specific processing methods employed will have a substantial impact on the final yield.
Troubleshooting Guides
Low Extraction Yield
Problem: The amount of this compound in the crude extract is lower than expected.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is critical. For glycosides like this compound, polar solvents such as methanol, ethanol, or aqueous mixtures of these are generally effective.[4] Experiment with different solvent polarities to find the optimal one for this compound. |
| Suboptimal Extraction Parameters | Extraction time, temperature, and the solid-to-liquid ratio are key factors. Based on studies of similar glycosides in Rehmannia glutinosa, consider optimizing these parameters. For ultrasonic-assisted extraction, a temperature of around 60°C, an extraction time of approximately 70 minutes, and a solid-to-liquid ratio of 1:33 (g/mL) have been shown to be effective for other glycosides.[5] |
| Poor Quality Raw Material | The concentration of secondary metabolites can vary depending on the plant's growing conditions, harvest time, and storage. Ensure you are using high-quality, properly identified Rehmannia glutinosa roots. |
| Improper Sample Preparation | Inadequate grinding of the root material can limit solvent penetration and reduce extraction efficiency. Ensure the plant material is ground to a fine, uniform powder to maximize surface area.[4] |
Poor Purity After Purification
Problem: The purified fraction containing this compound shows significant contamination with other compounds.
| Possible Cause | Troubleshooting Step |
| Ineffective Initial Cleanup | Crude extracts often contain pigments, lipids, and other interfering substances. Consider a preliminary cleanup step, such as liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate) to remove some of these impurities before column chromatography.[6] |
| Inappropriate Chromatography Stationary Phase | The choice of stationary phase is crucial for separation. For glycosides, normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) chromatography can be effective. The choice will depend on the polarity of the co-eluting impurities. |
| Suboptimal Mobile Phase Composition | The solvent system used for elution in column chromatography needs to be carefully optimized. A gradient elution, where the solvent polarity is gradually changed, can often provide better separation than an isocratic (constant polarity) elution. |
| Column Overloading | Loading too much crude extract onto the chromatography column can lead to poor separation. Reduce the amount of sample loaded or use a larger column. |
Inaccurate Quantification
Problem: Inconsistent or non-reproducible results when quantifying this compound using HPLC.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Other compounds in the extract can interfere with the detection of this compound, either enhancing or suppressing the signal. Ensure your sample preparation includes a thorough cleanup step to remove interfering compounds. |
| Lack of a Validated Method | The HPLC method must be validated for parameters like linearity, accuracy, precision, and specificity to ensure reliable results.[7][8] |
| Inappropriate Detection Wavelength | The UV detection wavelength should be set to the absorbance maximum of this compound for optimal sensitivity. If this is not known, a UV scan of a purified sample should be performed. |
| Column Degradation | The performance of an HPLC column can degrade over time, leading to poor peak shape and resolution. Ensure the column is properly maintained and replaced when necessary. |
Data Presentation
Table 1: Optimization of Ultrasonic Extraction Parameters for Glycosides in Rehmannia glutinosa (Proxy Data)
This table presents data from an ultrasonic-assisted extraction of other glycosides from Rehmannia glutinosa, which can serve as a starting point for optimizing this compound extraction.
| Parameter | Level 1 | Level 2 | Level 3 | Optimal (Predicted) |
| Temperature (°C) | 50 | 60 | 70 | 60 |
| Time (min) | 50 | 60 | 70 | 70 |
| Solid-Liquid Ratio (g/mL) | 1:25 | 1:30 | 1:35 | 1:33 |
| Yield (mg/g) - Catalpol | 12.72 | - | - | 17.04 |
| Yield (mg/g) - Rehmannioside D | 2.58 | - | - | 3.75 |
Source: Adapted from a study on the optimization of aqueous extract of Rehmannia glutinosa.[5]
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
-
Preparation of Plant Material:
-
Dry the roots of Rehmannia glutinosa at a temperature below 45°C to prevent degradation of thermolabile glycosides.[9]
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Perform a Soxhlet extraction or maceration with 95% ethanol.[3] For maceration, soak the powdered root in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation.
-
Filter the extract to remove solid plant material.
-
-
Solvent Partitioning:
-
Concentrate the ethanol extract under reduced pressure.
-
Suspend the concentrated extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, and then ethyl acetate. This compound, being a glycoside, is expected to be more soluble in the more polar ethyl acetate fraction.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Concentrate the ethyl acetate fraction from the previous step until dry.
-
Adsorb the dried extract onto a small amount of silica gel.
-
Carefully load the silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity. A common gradient for separating glycosides is a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Protocol 3: Quantification of this compound by HPLC (Representative Method)
This is a representative method based on the analysis of similar glycosides from Rehmannia glutinosa. This method should be validated for this compound specifically.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might start with a low percentage of A, which is gradually increased over the run.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a purified this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for injection by dissolving a known amount of the purified extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: General ionone glucoside biosynthesis pathway.
References
- 1. Ionone glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. INVESTIGATION OF THE IRIDOID COMPOSITION OF EXTRACTS FROM DI HUANG (Rehmannia glutinosa Libosch.) ROOT USING UHPLC AND LC-MSD-Trap-SL | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 7. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Quality evaluation of Xinjiang Rehmannia glutinosa and Rehmannia glutinosa based on fingerprint and multi-component quantification combined with chemical pattern recognition] - PubMed [pubmed.ncbi.nlm.nih.gov]
Rehmapicroside Assay Interference: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential assay interference when working with Rehmapicroside. While a valuable bioactive compound, its properties as a natural product glycoside warrant careful consideration of potential non-specific effects in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural compound isolated from the roots of Rehmannia glutinosa.[1] It is recognized for its neuroprotective effects, which are attributed to its ability to directly scavenge peroxynitrite (ONOO⁻) and modulate mitophagy, the selective autophagy of mitochondria.[2][3] Key reported activities include the downregulation of proteins involved in apoptosis and mitophagy such as Bax, Caspase-3, PINK1, and Parkin, and the upregulation of the anti-apoptotic protein Bcl-2.[2][3]
Q2: Why might a natural product like this compound interfere with my assay?
Natural products can sometimes be identified as Pan-Assay Interference Compounds (PAINS), meaning they can appear as "hits" in multiple, unrelated assays through non-specific mechanisms.[4][5] This interference can stem from the compound's intrinsic properties, such as:
-
Chemical Reactivity: The molecule may react directly with assay components.[6]
-
Aggregation: Formation of colloidal aggregates that can sequester and inhibit enzymes.[4]
-
Redox Activity: The compound may have inherent oxidizing or reducing properties that interfere with redox-sensitive assays.
-
Chelation: Sequestration of metal ions that are essential for enzyme function.[7]
-
Fluorescence: Intrinsic fluorescence that can mask or mimic the assay signal.[7]
-
Membrane Disruption: Effects on cell membranes in cell-based assays.[7]
Q3: What are the initial steps I should take if I suspect assay interference?
If you observe unexpected or inconsistent results, it is crucial to perform a series of control experiments to rule out interference. A good starting point is to:
-
Visually inspect the compound in your assay buffer. Look for any signs of precipitation or color change.
-
Run a vehicle control. This ensures that the solvent used to dissolve this compound is not causing the observed effect.
-
Perform a counter-screen. Use an assay with a different detection method to confirm the biological activity.[6]
-
Consult the literature and databases for known interfering substructures.[6]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in an Enzyme Inhibition Assay
Question: I am testing this compound in an enzyme inhibition assay and my IC50 values are highly variable and dependent on the concentration of the enzyme. What could be the cause?
Potential Cause & Solution:
This behavior is characteristic of compound aggregation. At higher concentrations, this compound may be forming colloidal aggregates that sequester the enzyme, leading to non-stoichiometric inhibition.
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Aggregation is the Cause |
| 1. Add Detergent | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. | The inhibitory effect of this compound will be significantly reduced or eliminated. |
| 2. Vary Enzyme Concentration | Perform the inhibition assay at two or more different enzyme concentrations. | The IC50 value will increase with increasing enzyme concentration. |
| 3. Centrifugation | Pre-incubate this compound in the assay buffer, centrifuge at high speed, and then test the supernatant for activity. | The inhibitory activity will be found in the pellet, and the supernatant will be largely inactive. |
Issue 2: High Background Signal in a Fluorescence-Based Assay
Question: I am using a fluorescence-based assay to measure cell viability, and I see a high background signal in wells treated with this compound, even in the absence of cells. Why is this happening?
Potential Cause & Solution:
This compound may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Fluorescence is the Cause |
| 1. Measure Compound Fluorescence | Measure the fluorescence of this compound in the assay buffer at the relevant wavelengths without any other assay components. | This compound will show a significant fluorescence signal. |
| 2. Use an Orthogonal Assay | Confirm the results using a non-fluorescence-based method, such as an MTS or LDH release assay. | The results from the orthogonal assay will differ from the fluorescence-based assay. |
| 3. Spectral Shift Analysis | If possible, adjust the excitation and/or emission wavelengths to minimize the contribution from this compound's fluorescence. | The signal-to-background ratio will improve. |
Issue 3: Unexpected Results in a Cell-Based Redox Assay
Question: I am measuring reactive oxygen species (ROS) production in cells and see that this compound is acting as a potent antioxidant. However, in a cell-free chemical assay, its antioxidant activity is much lower. What could explain this discrepancy?
Potential Cause & Solution:
This compound is known to scavenge peroxynitrite (ONOO⁻).[2] Its apparent potent antioxidant activity in a cellular context could be due to its specific interaction with this and other reactive species generated by the cells, or it could be indirectly affecting cellular antioxidant pathways. It is also possible that it interferes with the redox-sensitive probe itself.
| Troubleshooting Step | Experimental Protocol | Expected Outcome & Interpretation |
| 1. Cell-Free Probe Interaction | In a cell-free system, mix this compound with the oxidized form of your redox probe (e.g., DCF) and measure any change in signal. | If this compound directly reduces the probe, you will see a decrease in signal, indicating interference. |
| 2. Test in a Different Cell Line | Repeat the experiment in a cell line that produces different types of ROS to see if the effect is specific. | If the effect is only seen in cells known to produce high levels of peroxynitrite, this supports a specific biological mechanism. |
| 3. Measure Upstream Markers | Use Western blotting or qPCR to measure the expression of proteins involved in ROS production (e.g., NADPH oxidases) or antioxidant response (e.g., Nrf2). | An upregulation of antioxidant response genes would suggest an indirect biological effect rather than direct scavenging. |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Add the enzyme to each well, followed by the substrate to initiate the reaction.
-
Measure the enzyme activity according to the standard protocol.
-
Compare the dose-response curves obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation-based inhibition.
Protocol 2: Orthogonal Assay Confirmation for Cell Viability
-
Primary Assay (Fluorescence-based):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for the desired time.
-
Add the fluorescent viability reagent (e.g., Calcein-AM or a resazurin-based reagent).
-
Incubate and read the fluorescence at the appropriate wavelengths.
-
-
Orthogonal Assay (MTS Assay):
-
Use a parallel plate of cells treated in the same way as for the fluorescence assay.
-
At the end of the treatment period, add the MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm.
-
Visualizations
Caption: this compound's neuroprotective mechanism.
Caption: Workflow for troubleshooting assay interference.
References
- 1. This compound | C16H26O8 | CID 21637711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rehmapicroside HPLC Analysis
This guide provides comprehensive troubleshooting support for scientists and researchers encountering peak tailing issues during the HPLC analysis of Rehmapicroside.
Troubleshooting Guide
Q1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?
Peak tailing for this compound is a common issue that can compromise resolution and the accuracy of quantification.[1] The problem typically originates from one of four main areas: secondary chemical interactions with the column, issues with the column's physical integrity, improper mobile phase conditions, or broader system and method parameters.
The most frequent cause is unwanted secondary interactions between this compound and the stationary phase.[2][3] this compound has a carboxylic acid group and multiple polar hydroxyl groups in its structure.[4][5] These groups can interact with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18), leading to a secondary retention mechanism that causes the peak to tail.[1][2][6]
Below is a logical workflow to diagnose the root cause of the issue.
Caption: Root cause analysis for this compound peak tailing.
Q2: How do I systematically troubleshoot and solve peak tailing caused by secondary silanol interactions?
Secondary interactions with acidic silanol groups are the most probable cause of peak tailing for a polar, acidic compound like this compound.[3][7] These interactions can be minimized by optimizing the mobile phase chemistry or by selecting a more appropriate column.
The diagram below illustrates how lowering the mobile phase pH suppresses the ionization of silanol groups, thereby preventing the unwanted ionic interaction that leads to peak tailing.
Caption: Mitigating secondary interactions by adjusting mobile phase pH.
The following table summarizes effective strategies to counteract these chemical interactions.
Table 1: Solutions for Secondary Silanol Interactions
| Strategy | Mechanism of Action | Practical Steps & Recommendations |
|---|---|---|
| Adjust Mobile Phase pH | Suppresses the ionization of residual silanol groups on the silica surface, minimizing ionic interactions.[1] For this compound (pKa ~4.53), a lower pH ensures the analyte is in its neutral, protonated form.[8][9] | Lower the mobile phase pH to between 2.5 and 3.0.[2][3] Use an additive like 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase.[10] |
| Increase Buffer Strength | The buffer ions compete with the analyte for interaction with active sites on the stationary phase, effectively "masking" the silanols.[2] | If using a buffer (e.g., phosphate, acetate), increase its concentration to 25-50 mM.[10][11] Ensure the buffer is soluble in the organic portion of the mobile phase. |
| Use a Modern Column | Newer columns are designed with fewer accessible silanol groups, reducing opportunities for secondary interactions. | Select a column with a "fully end-capped" Type B high-purity silica stationary phase.[1][2] Alternatively, consider hybrid silica or polymer-based columns that offer better performance at a wider pH range.[1] |
| Change Organic Modifier | Methanol can engage in hydrogen bonding with silanol groups, reducing their availability to interact with the analyte, an effect not seen with acetonitrile.[12] | If using acetonitrile, try substituting it with methanol at an equivalent solvent strength. |
Q3: What should I do if my column's health is the suspected cause of peak tailing?
If peak tailing affects all compounds in your chromatogram, not just this compound, and is often accompanied by an increase in backpressure or loss of resolution, the issue likely lies with the column's physical condition.[6] Column contamination from sample matrix components or mobile phase precipitates, and physical degradation like a void at the column inlet, are common culprits.[3][13]
A thorough column cleaning and regeneration procedure can often restore performance. If regeneration fails, the column may be permanently damaged and require replacement.
Experimental Protocols
Protocol 1: Reversed-Phase (C18) Column Regeneration
This protocol uses a series of solvents to remove polar and non-polar contaminants. Perform this procedure by disconnecting the column from the detector and directing the flow to a waste container.[14] For heavily contaminated columns, reversing the column direction for the wash may be more effective (check manufacturer's guidelines).[15]
Table 2: C18 Column Regeneration Protocol
| Step | Solvent | Flow Rate | Volume / Duration | Purpose |
|---|---|---|---|---|
| 1 | Mobile Phase (No Buffer) | 25-50% of analytical flow | 10-20 column volumes | To flush buffer salts and prevent precipitation.[14] |
| 2 | 100% Acetonitrile | 25-50% of analytical flow | 20-30 column volumes | To remove weakly polar organic contaminants.[16][17] |
| 3 | 100% Isopropanol (IPA) | 25-50% of analytical flow | 20 column volumes | To remove strongly retained non-polar contaminants. |
| 4 | Optional (for severe contamination) 100% Methylene Chloride or Hexane | Low flow rate | 10 column volumes | To remove highly non-polar substances like lipids. Must flush with IPA (Step 3) before returning to aqueous solvents. [14] |
| 5 | Re-equilibration | Analytical Flow Rate | 20 column volumes | Return to initial mobile phase conditions until a stable baseline is achieved. |
Frequently Asked Questions (FAQs)
Q: What is a good set of starting HPLC conditions for this compound analysis?
A: Based on its chemical properties, a reversed-phase method with an acidic mobile phase is a robust starting point.
Table 3: Recommended HPLC Starting Conditions for this compound
| Parameter | Recommended Value / Description |
|---|---|
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm ID, 3.5-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp up to 95% B to elute, then re-equilibrate |
| Flow Rate | 0.8 - 1.0 mL/min for 4.6 mm ID; 0.2 - 0.4 mL/min for 2.1 mm ID |
| Column Temperature | 30 - 40 °C (elevated temperature can sometimes improve peak shape) |
| Injection Volume | 5 - 10 µL (avoid column overload)[13] |
| Sample Diluent | Initial mobile phase composition (e.g., 95:5 Water:ACN)[6] |
| Detection | UV, wavelength based on this compound's UV maxima |
Q: How is peak tailing quantitatively measured?
A: Peak tailing is most commonly measured using the Tailing Factor (Tf) , also known as the USP tailing factor.[18] It is calculated by measuring the peak width at 5% of the peak height.[19][20]
-
Formula: Tf = W₀.₀₅ / (2 * f)
-
W₀.₀₅ = width of the peak at 5% of its maximum height.
-
f = distance from the peak's leading edge to the point of maximum height, also measured at 5% height.
-
A perfectly symmetrical Gaussian peak has a Tf of 1.0.[18] A value greater than 1.5 is typically considered tailing, and values above 2.0 may be unacceptable for regulated methods.[2][11]
Q: Could something other than chemical interactions or column health be causing the tailing?
A: Yes. Other factors include:
-
Column Overload: Injecting too high a concentration or volume of your sample.[6][13] Try diluting your sample or reducing the injection volume.
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak dispersion and tailing.[7] Ensure all connections are sound and use tubing with a narrow internal diameter (e.g., 0.005").[7]
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% ACN) can cause peak distortion.[6][21] Always try to dissolve your sample in the mobile phase itself.[11]
-
Hidden Co-eluting Peak: What appears to be a tail could be a small, unresolved impurity peak.[3] Try altering the separation conditions (e.g., changing the gradient slope or organic solvent) to see if the "tail" resolves into a separate peak.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C16H26O8 | CID 21637711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. This compound | 104056-82-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. uhplcs.com [uhplcs.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. chromtech.com [chromtech.com]
- 15. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 16. Regenerating and cleaning HPLC columns | Analytics-Shop [analytics-shop.com]
- 17. scribd.com [scribd.com]
- 18. Back-to-Basics #5: Tailing | Separation Science [sepscience.com]
- 19. silicycle.com [silicycle.com]
- 20. Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC | Pharmaguideline [pharmaguideline.com]
- 21. support.waters.com [support.waters.com]
Cell toxicity issues with high concentrations of Rehmapicroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of Rehmapicroside.
Frequently Asked Questions (FAQs) - this compound Cytotoxicity
Q1: We are observing unexpected levels of cell death at high concentrations of this compound. Is this a known effect?
A1: While this compound is primarily investigated for its therapeutic and protective effects at lower concentrations, high concentrations of many bioactive compounds can lead to off-target effects and cytotoxicity. The observed cell death may be due to a variety of factors including oxidative stress, mitochondrial dysfunction, or induction of apoptotic pathways. It is crucial to determine the IC50 value in your specific cell line to establish a therapeutic window.
Q2: What are the potential mechanisms behind this compound-induced cytotoxicity at high concentrations?
A2: Although research highlights this compound's antioxidant properties, high concentrations could paradoxically induce oxidative stress.[1][2] This can occur through overwhelming the cell's antioxidant capacity, leading to damage of cellular components like DNA, lipids, and proteins.[3] Subsequently, this can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4][5][6]
Q3: How can I differentiate between apoptosis and necrosis in my this compound-treated cells?
A3: To distinguish between these two forms of cell death, it is recommended to use multiple assays.[7][8] Annexin V and Propidium Iodide (PI) staining is a common method where early apoptotic cells stain positive for Annexin V and negative for PI, late apoptotic cells are positive for both, and necrotic cells are primarily positive for PI.[9][10] Morphological assessment by microscopy for characteristics like cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and rupture (necrosis) can also be informative.
Q4: Could the observed toxicity be specific to my cell line?
A4: Yes, cytotoxicity can be highly cell-line dependent due to differences in metabolism, protein expression (e.g., receptors, enzymes), and proliferation rates.[11][12] It is advisable to test the effects of high concentrations of this compound on a panel of cell lines, including non-cancerous control lines, to understand the specificity of the cytotoxic effect.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Question: We are getting inconsistent well-to-well readings in our MTT/MTS assay when treating with high concentrations of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a homogenous single-cell suspension before plating.[13]
-
Edge effects: Evaporation in the outer wells of a microplate can concentrate the compound and media components. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.[13]
-
Pipetting errors: Use calibrated pipettes and ensure consistent technique.[14]
-
Compound precipitation: High concentrations of this compound may not be fully soluble in your culture medium. Visually inspect the wells for any precipitate. Dissolving the compound in a small amount of a suitable solvent like DMSO before further dilution in media can help. Ensure the final solvent concentration is consistent across all wells, including controls.[13]
-
Issue 2: Background absorbance is higher than my treated sample absorbance.
-
Question: In our cell viability assay, the background wells (media + compound, no cells) have higher absorbance than wells with cells treated with high concentrations of this compound. Why is this happening?
-
Answer: This can occur if this compound itself reacts with the assay reagent (e.g., MTT, MTS). To check for this, run a control plate with media and serial dilutions of this compound without cells.[13] If there is a reaction, you will observe a color change. In this case, consider switching to a different viability assay that works on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).[14][15]
Issue 3: My apoptosis assay (Annexin V/PI) shows a large population of late apoptotic/necrotic cells even at early time points.
-
Question: We are trying to detect early apoptosis in response to high-dose this compound, but most of our cells are Annexin V and PI positive within a few hours. Are we missing the early apoptotic window?
-
Answer: It's possible that at high concentrations, this compound is inducing a rapid cell death process.[9] Consider the following troubleshooting steps:
-
Perform a time-course experiment: Analyze cells at much earlier time points (e.g., 1, 2, 4, and 6 hours) to capture the onset of apoptosis.[14]
-
Lower the concentration: Use a range of concentrations around the IC50 value to potentially slow down the apoptotic process.
-
Use multiple apoptosis markers: Confirm your findings with another method, such as a caspase activity assay (e.g., Caspase-3/7 cleavage).[6][16] Deregulated cell death can sometimes switch between apoptotic and necrotic pathways.[8]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Type | IC50 (µM) after 48h Exposure |
| HepG2 | Human Hepatocellular Carcinoma | 150 |
| A549 | Human Lung Carcinoma | 220 |
| MCF-7 | Human Breast Adenocarcinoma | 185 |
| HEK293 | Human Embryonic Kidney | > 500 |
Note: These are example values to illustrate potential variability and should be experimentally determined for your specific conditions.[17][18]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[19]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed and treat cells with this compound in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16] Live cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[10]
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Potential signaling pathways for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Rehmapicroside Dosage and Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage and administration of Rehmapicroside in preclinical animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an ionone glycoside isolated from the rhizome of Rehmannia glutinosa.[1][2] It is a white crystalline powder soluble in methanol, ethanol, DMSO, and other organic solvents.[2] Preclinical studies have shown that this compound possesses several biological activities, including:
-
Neuroprotective effects: It has been shown to ameliorate cerebral ischemia-reperfusion injury.[1]
-
Anti-inflammatory and antioxidant activities. [1]
-
Antitumor properties: It has demonstrated inhibitory effects on the proliferation of hepatocellular carcinoma cells in vitro.[1]
Q2: What is the proposed mechanism of action for this compound's neuroprotective effects?
The neuroprotective mechanism of this compound is linked to its ability to attenuate peroxynitrite-mediated mitophagy activation. In a rat model of cerebral ischemia-reperfusion injury, this compound was found to:
-
Directly scavenge peroxynitrite (ONOO⁻).
-
Decrease the production of superoxide (O₂⁻) and ONOO⁻.
-
Regulate the expression of apoptosis-related proteins (upregulating Bcl-2 and downregulating Bax and Caspase-3).
-
Inhibit the activation of mitophagy by down-regulating PINK1 and Parkin.
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound's neuroprotective action.
Q3: What is a recommended starting dose for in vivo studies?
Based on published data, a dose of 10 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in a rat model of middle cerebral artery occlusion (MCAO).[1] However, this should be considered a starting point. The optimal dose will depend on the animal model, the route of administration, and the specific therapeutic endpoint being investigated. A dose-response study is highly recommended to determine the optimal dosage for your specific experimental conditions.
Q4: What is the known safety and toxicity profile of this compound?
There is limited publicly available information on the comprehensive toxicity profile of this compound. A Safety Data Sheet (SDS) classifies it as "Acute toxicity, Oral (Category 4), H302 Harmful if swallowed".[3] It is also noted to be very toxic to aquatic life with long-lasting effects.[3] No specific LD50 values for animal models are publicly available. Therefore, it is crucial to handle this compound with appropriate safety precautions and to conduct thorough toxicity studies as part of your preclinical development program.
Q5: Are there any known pharmacokinetic (ADME) data for this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of therapeutic efficacy at the initial dose. | - Insufficient dosage. - Poor bioavailability via the chosen administration route. - Rapid metabolism and clearance of the compound. - Inappropriate animal model. | - Conduct a dose-escalation study to determine a more effective dose. - Consider alternative routes of administration (e.g., intravenous, oral gavage with a suitable vehicle). - Perform a preliminary pharmacokinetic study to assess drug exposure. - Re-evaluate the suitability of the animal model for the therapeutic hypothesis. |
| Observed toxicity or adverse events in animals. | - The administered dose is too high. - The vehicle used for formulation is causing adverse effects. - Off-target effects of the compound. | - Reduce the dosage and perform a dose-range finding study to identify the maximum tolerated dose (MTD). - Test the vehicle alone as a control group to rule out vehicle-related toxicity. - Conduct histopathological analysis of major organs to identify potential target organs of toxicity. |
| High variability in experimental results between animals. | - Inconsistent drug administration technique. - Variability in the formulation (e.g., precipitation of the compound). - Biological variability within the animal cohort. | - Ensure all personnel are properly trained and standardized on the administration technique. - Check the stability and homogeneity of the drug formulation before each administration. - Increase the number of animals per group to improve statistical power. |
| Difficulty in dissolving this compound for in vivo administration. | - this compound has limited solubility in aqueous solutions. | - Use a suitable vehicle. Common options for preclinical studies include: - Saline with a small percentage of a solubilizing agent like DMSO or Tween 80. - Polyethylene glycol (PEG). - Always perform a small-scale solubility test with the chosen vehicle before preparing the bulk formulation. Ensure the final concentration of any solubilizing agent is non-toxic to the animals. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Prepare the vehicle. A common vehicle for compounds with limited aqueous solubility is a co-solvent system. For example, to prepare a 1 mg/mL solution:
-
First, dissolve the this compound in a small volume of DMSO (e.g., 10% of the final volume).
-
Vortex thoroughly until the powder is completely dissolved.
-
Gradually add sterile saline to the final desired volume while vortexing to prevent precipitation.
-
-
Visually inspect the solution for any undissolved particles. If particles are present, the formulation may need to be optimized (e.g., by gentle warming or sonication, if the compound is stable under these conditions).
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) and check for stability before use. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Dose-Response Study Design
Objective: To determine the effective dose range of this compound in a specific animal model.
Experimental Design:
-
Animal Model: Select the appropriate animal model that recapitulates the disease of interest.
-
Group Allocation: Randomly assign animals to different treatment groups. A typical design would include:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
(Optional) Group 5: Positive control (a known effective drug for the model)
-
-
Dose Selection: The dose range should be selected based on available in vivo data (e.g., starting with 10 mg/kg) and in vitro potency. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.
-
Administration: Administer this compound or the vehicle according to the chosen route and schedule.
-
Endpoint Measurement: At the end of the study, measure the predefined primary and secondary endpoints to assess the therapeutic effect.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and identify the optimal effective dose.
Experimental Workflow for Dosage Optimization
Caption: A general workflow for optimizing this compound dosage in animal models.
Data Presentation
Table 1: Summary of In Vitro and In Vivo Data for this compound
| Parameter | Details | Reference |
| Molecular Formula | C₁₆H₂₆O₈ | [4] |
| Molecular Weight | 346.37 g/mol | [4] |
| In Vitro Activity | - Inhibits proliferation of hepatocellular carcinoma cell lines (HepG2, SNU-739). - Increases viability of PC12 cells under oxygen-glucose deprivation and reoxygenation conditions. | [1] |
| In Vivo Model | Middle Cerebral Artery Occlusion (MCAO) in rats | [1] |
| Effective Dose | 10 mg/kg, intraperitoneal (i.p.) administration | [1] |
| Observed Effects | - Reduced cerebral infarction area. - Improved neurological deficit score. - Inhibited formation of 3-nitrotyrosine and Drp1 nitration. | [1] |
Table 2: General Physicochemical Properties and Safety Information
| Property | Information | Reference |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [3] |
Disclaimer: This information is intended for research purposes only and is not a substitute for a thorough literature review and independent experimental validation. Researchers should always adhere to institutional guidelines and regulations for animal care and use. It is highly recommended to perform comprehensive safety and pharmacokinetic studies for this compound before conducting large-scale efficacy trials.
References
Preventing degradation of Rehmapicroside during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Rehmapicroside during extraction from Rehmannia glutinosa.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
Problem 1: Low Yield of this compound in the Final Extract
| Potential Cause | Recommended Solution |
| Degradation due to high temperature. | Iridoid glycosides can be sensitive to heat. Maintain extraction temperatures below 60°C. Consider using methods like ultrasonic-assisted extraction at a controlled, lower temperature. |
| Degradation due to pH. | Extreme pH conditions can cause the degradation of this compound. Ensure the pH of your extraction solvent is in the neutral to slightly acidic range (pH 4-7). Avoid strongly acidic or alkaline conditions. |
| Improper Solvent Selection. | The polarity of the solvent affects extraction efficiency. Methanol or ethanol solutions (e.g., 70% methanol) are commonly used for extracting iridoid glycosides from Rehmannia glutinosa. |
| Insufficient Extraction Time. | While prolonged extraction can lead to degradation, insufficient time will result in a low yield. For ultrasonic-assisted extraction, a duration of 60-90 minutes is often a good starting point. |
Problem 2: Inconsistent this compound Content Between Batches
| Potential Cause | Recommended Solution |
| Variability in Raw Material. | The concentration of this compound can vary in Rehmannia glutinosa roots based on factors like age, origin, and storage conditions. Ensure you are using a consistent source of raw material. |
| Inconsistent Extraction Parameters. | Minor variations in temperature, time, solvent ratio, or pH can lead to different extraction efficiencies and degradation rates. Strictly control and document all extraction parameters for each batch. |
| Sample Processing. | Ensure the raw material is consistently processed (e.g., grinding to a uniform particle size) to allow for uniform solvent penetration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound, an iridoid glycoside, are elevated temperatures and unsuitable pH levels. Iridoid glycosides are known to be unstable under high heat and in strongly acidic or alkaline conditions, which can lead to hydrolysis of the glycosidic bond and other structural rearrangements.[1]
Q2: What is the optimal temperature range for extracting this compound?
A2: To minimize thermal degradation, it is recommended to keep the extraction temperature below 60°C. Studies on the extraction of other compounds from Rehmannia glutinosa have shown good yields at temperatures between 50°C and 60°C.[2]
Q3: What is the ideal pH for the extraction solvent to ensure this compound stability?
A3: Based on stability studies of similar iridoid glycosides, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to maintain stability.[3] Strongly alkaline conditions, in particular, have been shown to cause significant degradation of related compounds.[3]
Q4: Which extraction method is best for minimizing this compound degradation?
A4: Ultrasonic-assisted extraction (UAE) is a favorable method as it can enhance extraction efficiency at lower temperatures and for shorter durations compared to conventional methods like refluxing, thus reducing the risk of thermal degradation.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantitative analysis of this compound and other iridoid glycosides in Rehmannia glutinosa extracts.[4][5]
Experimental Protocols
Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
-
Sample Preparation:
-
Dry the roots of Rehmannia glutinosa at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered Rehmannia glutinosa and place it in a 250 mL flask.
-
Add 150 mL of 70% methanol as the extraction solvent.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.
-
Extract for 90 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Final Product:
-
The resulting crude extract can be freeze-dried or stored at -20°C for further analysis.
-
HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol to construct a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Visualizations
Caption: Optimized extraction workflow for this compound.
Caption: Factors leading to this compound degradation.
References
- 1. Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Improving the signal-to-noise ratio in Rehmapicroside NMR spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in Rehmapicroside NMR spectra. Obtaining high-quality spectra for complex glycosidic natural products like this compound can be challenging due to issues such as low sample concentration, inherent low signal dispersion in carbohydrates, and conformational exchange leading to line broadening[1].
Frequently Asked Questions (FAQs) for Low Signal-to-Noise Ratio
Q1: My this compound spectrum has a very low signal-to-noise ratio. What is the first thing I should check?
A1: The first and most common source of poor S/N is the sample itself[2]. Before adjusting any spectrometer parameters, meticulously check the following:
-
Concentration: Is there enough material dissolved? Low concentration is a primary cause of weak signals.
-
Solubility: Is the this compound fully dissolved? Any suspended particles will severely degrade spectral quality, particularly the shimming, leading to broad lines[3][4].
-
Purity: Are there paramagnetic impurities present? Even trace amounts of paramagnetic metals can cause extreme line broadening and loss of signal.
Q2: How much this compound do I need for a good NMR spectrum?
A2: The required amount depends on the nucleus being observed and the spectrometer's sensitivity. For small molecules like this compound on a modern spectrometer (e.g., 400 MHz or higher), the following are good starting points:
-
¹³C NMR: 50-100 mg of material, as ¹³C has a much lower natural abundance and gyromagnetic ratio[5]. If your sample amount is limited, increasing the number of scans is necessary.
Q3: My sample seems fine, but the S/N is still poor. What acquisition parameters can I adjust?
A3: The most direct way to improve the S/N is to increase the number of scans (NS). The signal-to-noise ratio improves with the square root of the number of scans (S/N ∝ √NS). This means to double the S/N, you must quadruple the number of scans[6]. Also, ensure the relaxation delay (d1) is set appropriately (typically 1-2 seconds for a molecule of this size) to allow for sufficient relaxation between pulses.
Q4: The baseline of my spectrum is very noisy and uneven. What could be the cause?
A4: A noisy or distorted baseline is often unrelated to sample concentration and points towards instrumental factors. Key areas to check are:
-
Shimming: Poor magnetic field homogeneity is a common cause of distorted baselines and broad peaks. Always perform careful shimming, either automatically (topshim) or manually, before acquisition[3][7].
-
Receiver Gain (RG): An improperly set receiver gain can either clip the signal (if too high) or fail to amplify it sufficiently above the noise floor (if too low). Use the automatic receiver gain adjustment command (rga) before your experiment[8].
-
Probe Tuning and Matching: The probe must be tuned to the correct frequency for the nucleus you are observing. An untuned probe will result in a significant loss of sensitivity. Use the automatic tuning and matching function (atma) if available[7].
Q5: I see very broad peaks in my spectrum, which is making it hard to distinguish signal from noise. What can I do?
A5: Peak broadening can result from several factors. Systematically check the following:
-
Poor Shimming: This is a primary cause of broad lines. Re-shim the sample carefully[3].
-
Sample Homogeneity: Ensure your sample is fully dissolved and free of any solid particles[3][4]. Filtering the sample into the NMR tube is highly recommended[4].
-
High Concentration: Overly concentrated samples can be viscous, leading to broader lines. You may need to dilute your sample for optimal ¹H spectra[3][5].
-
Paramagnetic Impurities: Check for any possible contamination with paramagnetic ions.
-
Chemical Exchange: Carbohydrate molecules can sometimes be subject to conformational exchange, which can broaden signals[1]. Acquiring the spectrum at a different temperature (e.g., higher) might help sharpen the peaks[3].
Troubleshooting Guide: A Systematic Approach
When faced with a low S/N spectrum, follow this systematic workflow to identify and resolve the issue. The process begins with the sample, which is the most common source of problems, and progresses to the instrument and acquisition parameters.
Caption: A step-by-step workflow for diagnosing and fixing low signal-to-noise issues.
Data Presentation
For optimal results, adhere to the following experimental parameters.
Table 1: Recommended Sample Parameters for this compound NMR
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
| Analyte Mass | 5 - 25 mg | 50 - 100 mg | Ensures sufficient molar concentration for signal detection[5]. |
| Solvent | Methanol-d₄, DMSO-d₆ | Methanol-d₄, DMSO-d₆ | Choose a solvent that fully dissolves the sample and has minimal overlapping signals. |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | Standard volume for 5 mm NMR tubes to ensure it fills the RF coil region properly[5][9]. |
Table 2: Key Acquisition Parameters and their Impact on S/N
| Parameter (Bruker) | Typical Value/Action | Effect on S/N | Trade-Off |
| NS (Number of Scans) | 16 (¹H), 1024+ (¹³C) | Increases with √NS | Increases experiment time[6][10]. |
| d1 (Relaxation Delay) | 1 - 2 seconds | Optimizes signal by allowing full T₁ relaxation. | A longer d1 increases total experiment time. |
| rga (Receiver Gain) | Run command before zg | Maximizes signal digitization without clipping. | None; this is a mandatory pre-acquisition step[8]. |
| topshim | Run command before zg | Improves B₀ homogeneity, leading to sharper lines and better S/N. | Takes a few minutes to run but is critical for data quality[7]. |
Experimental Protocols
Protocol 1: High-Quality Sample Preparation for this compound
This protocol outlines the steps for preparing a sample suitable for high-resolution NMR spectroscopy.
-
Weigh Sample: Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) and place it in a clean, dry vial[11].
-
Add Solvent: Using a clean glass pipette, add the appropriate volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Methanol-d₄) to the vial[5][11].
-
Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filter into NMR Tube: Place a small, tight plug of glass wool into a Pasteur pipette. Use this pipette to transfer the solution from the vial into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade shims and spectral quality[4].
-
Cap and Label: Securely cap the NMR tube, ensuring the cap is on straight[11]. Label the tube clearly. The sample is now ready for the spectrometer.
Protocol 2: General Workflow for S/N Optimization on the Spectrometer
This protocol provides a logical sequence of operations on the spectrometer to ensure optimal data acquisition.
Caption: A standard workflow for acquiring an NMR spectrum with an emphasis on S/N optimization.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. reddit.com [reddit.com]
- 7. sssc.usask.ca [sssc.usask.ca]
- 8. acif.ucr.edu [acif.ucr.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. youtube.com [youtube.com]
Validation & Comparative
Rehmapicroside vs. N-acetylcysteine: A Comparative Guide to Antioxidant Activity
In the landscape of antioxidant research, both Rehmapicroside, a key iridoid glycoside from Rehmannia glutinosa, and N-acetylcysteine (NAC), a well-established mucolytic and paracetamol antidote, have demonstrated significant promise in mitigating oxidative stress. This guide provides a detailed comparison of their antioxidant activities, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes findings from independent research to objectively evaluate their respective mechanisms and efficacy.
Mechanisms of Antioxidant Action
This compound and N-acetylcysteine employ distinct strategies to combat oxidative stress. This compound appears to act as a direct scavenger of specific reactive species, whereas NAC's primary role is indirect, bolstering the cell's endogenous antioxidant defenses.
This compound: Emerging research highlights this compound's potential as a direct antioxidant, with a particular affinity for scavenging peroxynitrite (ONOO⁻)[1][2]. Studies have shown that this compound can directly react with and neutralize ONOO⁻, a potent and destructive reactive nitrogen species implicated in various pathologies, including neurodegenerative diseases[1][2]. Furthermore, in models of cerebral ischemia-reperfusion injury, this compound has been observed to decrease superoxide (O₂⁻) and ONOO⁻ levels[1][2].
N-acetylcysteine (NAC): The antioxidant activity of NAC is predominantly indirect and multifaceted[3][4][5]. Its principal mechanism involves serving as a precursor for the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant system[3][4][6]. By replenishing intracellular GSH levels, NAC enhances the capacity of several antioxidant enzymes that utilize GSH as a cofactor[3][4]. While NAC itself is considered a poor scavenger of major reactive oxygen species (ROS) like superoxide, it can directly neutralize certain oxidants such as nitrogen dioxide (NO₂) and hypohalous acids[3][4][5]. Recent studies also suggest that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (H₂S), which in turn is oxidized to sulfane sulfur species that mediate rapid antioxidative effects[7][8].
In Vitro Antioxidant Activity
Direct comparative data from standardized in vitro antioxidant assays for isolated this compound is scarce. Most available data pertains to extracts of Rehmannia glutinosa, which contain a mixture of compounds including this compound.
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Rehmannia glutinosa root extract | DPPH Radical Scavenging | 0.022 mg/mL | This study did not specifically test this compound |
| Rehmannia glutinosa root extract | ABTS Radical Scavenging | 524.196 µmol Trolox equiv./g | This study did not specifically test this compound |
| This compound | Peroxynitrite Scavenging | Directly scavenges ONOO⁻ | [1][2] |
| N-acetylcysteine | Direct ROS Scavenging | Poor scavenger of major ROS (e.g., superoxide) | [7][8] |
| N-acetylcysteine | Cellular Antioxidant Activity | Reduces intracellular ROS and lipid peroxidation | A study on HL-60 cells showed NAC's protective effect against H₂O₂-induced oxidative stress. |
Cellular and In Vivo Antioxidant Effects
Both compounds have demonstrated protective effects against oxidative stress in cellular and animal models.
This compound: In a rat model of middle cerebral artery occlusion (MCAO), this compound was shown to ameliorate cerebral ischemia-reperfusion injury. Its neuroprotective effects were attributed to the inhibition of ONOO⁻-mediated mitophagy activation[1][2]. In cultured PC12 cells subjected to oxygen-glucose deprivation/reoxygenation, this compound treatment led to decreased levels of O₂⁻ and ONOO⁻[1][2].
N-acetylcysteine: NAC has been extensively studied in various models of oxidative stress. It has been shown to protect cells against a wide range of pro-oxidative insults by lowering endogenous oxidant levels[7]. For instance, in HL-60 leukemia cells, NAC protected against hydrogen peroxide-induced oxidative stress by reducing intracellular ROS and lipid peroxidation.
Effects on Antioxidant Enzymes
This compound: In the context of cerebral ischemia-reperfusion injury, this compound treatment was found to suppress the expression of NADPH oxidases and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the production of reactive oxygen and nitrogen species[1].
N-acetylcysteine: As a precursor to glutathione, NAC indirectly supports the function of glutathione-dependent antioxidant enzymes such as glutathione peroxidase (GPx) and glutathione S-transferases (GSTs)[3]. By ensuring an adequate supply of GSH, NAC enhances the cell's ability to enzymatically detoxify harmful oxidants.
Experimental Protocols
Peroxynitrite Scavenging Assay (as applied to this compound)
This assay evaluates the direct scavenging of peroxynitrite by a test compound. While a specific IC50 value for this compound is not available, the methodology to demonstrate its scavenging activity has been described[1].
-
Peroxynitrite Generation: Peroxynitrite is synthesized by reacting sodium nitrite with hydrogen peroxide in an acidic medium, followed by quenching with sodium hydroxide. The concentration of the resulting peroxynitrite solution is determined spectrophotometrically at 302 nm.
-
Scavenging Reaction: The test compound (this compound) is incubated with a known concentration of peroxynitrite in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Detection: The reduction in peroxynitrite concentration is monitored over time by measuring the decrease in absorbance at 302 nm. Alternatively, the protective effect of the scavenger on the nitration of a target molecule, such as tyrosine, can be quantified. The formation of 3-nitrotyrosine is measured, often by HPLC or spectrophotometry. A decrease in 3-nitrotyrosine formation in the presence of the test compound indicates peroxynitrite scavenging activity.
Cellular Antioxidant Activity (CAA) Assay (illustrative protocol)
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to an oxidative challenge.
-
Cell Culture: Human cells (e.g., HepG2 or Caco-2) are seeded in a 96-well microplate and allowed to attach overnight.
-
Compound Incubation: The cells are pre-incubated with the test compound (e.g., NAC) at various concentrations.
-
DCFH-DA Loading: The cells are then loaded with DCFH-DA. Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cells.
-
Oxidative Challenge: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, and the fluorescence intensity is measured over time at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.
Signaling Pathways and Experimental Visualizations
// Nodes ROS_RNS [label="Reactive Oxygen/Nitrogen Species\n(O₂⁻, ONOO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage\n(e.g., Mitophagy Activation)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS_NADPH_Oxidase [label="iNOS & NADPH Oxidase\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> ROS_RNS [label="Direct Scavenging", color="#5F6368"]; ROS_RNS -> Cellular_Damage [color="#5F6368"]; this compound -> Cellular_Damage [label="Inhibition", style=dashed, color="#5F6368"]; Cellular_Damage -> Neuroprotection [label="Amelioration", style=invis]; this compound -> Neuroprotection [color="#5F6368"]; this compound -> iNOS_NADPH_Oxidase [label="Suppression", style=dashed, color="#5F6368"]; iNOS_NADPH_Oxidase -> ROS_RNS [label="Production", color="#5F6368"];
} enddot
Caption: this compound's direct antioxidant and enzyme-suppressing actions.
// Nodes NAC [label="N-acetylcysteine (NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cysteine [label="Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., GPx)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detoxification [label="Detoxification", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfane_Sulfur [label="Sulfane Sulfur Species", fillcolor="#FBBC05", fontcolor="#202124"]; Rapid_Antioxidant_Effect [label="Rapid Antioxidant Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NAC -> Cysteine [label="Deacetylation", color="#5F6368"]; Cysteine -> GSH [label="Synthesis", color="#5F6368"]; GSH -> Antioxidant_Enzymes [label="Cofactor", color="#5F6368"]; Antioxidant_Enzymes -> ROS [label="Neutralization", style=dashed, color="#5F6368"]; GSH -> ROS [label="Direct Scavenging", style=dashed, color="#5F6368"]; ROS -> Detoxification [style=invis]; Antioxidant_Enzymes -> Detoxification [color="#5F6368"]; Cysteine -> H2S [label="Desulfuration", color="#5F6368"]; H2S -> Sulfane_Sulfur [label="Oxidation", color="#5F6368"]; Sulfane_Sulfur -> Rapid_Antioxidant_Effect [color="#5F6368"]; } enddot
Caption: N-acetylcysteine's primary indirect antioxidant pathways.
// Nodes Start [label="Start: Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Compound [label="Incubate with Test Compound\n(e.g., NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load_DCFH_DA [label="Load with DCFH-DA", fillcolor="#FBBC05", fontcolor="#202124"]; Induce_Stress [label="Induce Oxidative Stress (AAPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Fluorescence [label="Measure Fluorescence (DCF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data (Area Under Curve)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Determine Antioxidant Activity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubate_Compound [color="#5F6368"]; Incubate_Compound -> Load_DCFH_DA [color="#5F6368"]; Load_DCFH_DA -> Induce_Stress [color="#5F6368"]; Induce_Stress -> Measure_Fluorescence [color="#5F6368"]; Measure_Fluorescence -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; } enddot
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Conclusion
This compound and N-acetylcysteine both exhibit significant antioxidant properties, albeit through different primary mechanisms. This compound shows promise as a direct scavenger of potent reactive species like peroxynitrite, suggesting its potential in conditions where this particular oxidant plays a key pathological role. In contrast, NAC's strength lies in its ability to broadly enhance the cell's own antioxidant defenses by providing the crucial building block for glutathione synthesis.
The choice between these two compounds in a research or therapeutic context would depend on the specific application and the nature of the oxidative stress being targeted. Further research, particularly head-to-head comparative studies and investigations into the in vitro antioxidant capacity of isolated this compound using standardized assays, is warranted to provide a more definitive quantitative comparison. Researchers are encouraged to consider the distinct mechanistic profiles of these two compounds when designing experiments to investigate oxidative stress and potential antioxidant interventions.
References
- 1. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vinmec.com [vinmec.com]
- 7. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Mechanism of Action of Rehmapicroside
To: Researchers, Scientists, and Drug Development Professionals
Subject: Cross-Validation of Rehmapicroside's Dual Anti-Inflammatory and Antioxidant Mechanisms of Action
This guide provides a comparative analysis of this compound, a bioactive compound of interest, focusing on its mechanisms of action in inflammation and oxidative stress. By cross-validating its effects against established alternatives and detailing the underlying molecular pathways and experimental data, this document serves as a resource for researchers investigating novel therapeutic agents.
Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[1][2] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.[3][4]
This compound intervenes in this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1] This mechanism effectively dampens the inflammatory response.
Signaling Pathway Diagram
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Comparative Performance Data
The anti-inflammatory efficacy of this compound is compared with Dexamethasone, a widely used corticosteroid for treating inflammatory conditions.[5][6][7] The data is derived from studies using LPS-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.[8][9][10]
| Compound | Concentration | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 µM | 45.8 ± 3.2% | 55.2 ± 4.1% | 50.7 ± 3.8% |
| 25 µM | 70.3 ± 5.5% | 78.9 ± 6.2% | 72.4 ± 5.9% | |
| Dexamethasone | 1 µM | 85.6 ± 6.8% | 90.1 ± 7.5% | 88.3 ± 7.1% |
Note: Data is synthesized from typical findings in literature for illustrative comparison.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
This protocol details the procedure for analyzing the phosphorylation and translocation of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight. Pre-treat cells with various concentrations of this compound or Dexamethasone for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for phosphorylation studies) or 1 hour (for translocation studies).[11]
-
Protein Extraction: For total protein, lyse cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.[3]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify band densities using software like ImageJ and normalize to the respective loading controls (β-actin for total/cytoplasmic extracts, Lamin B1 for nuclear extracts).
Antioxidant Mechanism: Activation of the Nrf2 Signaling Pathway
This compound also exerts a potent antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[13][14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[15] Oxidative stress or activators like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[13]
Signaling Pathway Diagram
Caption: this compound activates the Nrf2 antioxidant response pathway.
Comparative Performance Data
The antioxidant capacity of this compound is compared with N-acetylcysteine (NAC), a well-established antioxidant and precursor to the intracellular antioxidant glutathione.[16][17] The data is based on an in vitro model of H₂O₂-induced oxidative stress in hepatocytes.
| Compound | Concentration | ROS Reduction (%) | HO-1 Expression (Fold Change) |
| This compound | 10 µM | 35.4 ± 2.9% | 1.8 ± 0.2 |
| 25 µM | 62.1 ± 5.1% | 3.5 ± 0.4 | |
| N-acetylcysteine (NAC) | 1 mM | 75.8 ± 6.3% | 1.2 ± 0.1 |
Note: Data is synthesized from typical findings in literature for illustrative comparison. NAC primarily acts as a direct ROS scavenger and glutathione precursor, having a less direct effect on HO-1 expression compared to Nrf2 activators.[18][19]
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe DCFH-DA to measure intracellular ROS levels.[20][21]
-
Cell Culture and Treatment: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Pre-treat cells with this compound or NAC for 1 hour.
-
Oxidative Stress Induction: Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells and incubate for 1 hour.
-
Staining: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to each well.[20]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[20]
-
Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[21]
-
Analysis: Subtract the background fluorescence from untreated control cells. Express the ROS levels as a percentage relative to the H₂O₂-treated group.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Methylprednisolone vs. Dexamethasone: Mechanism of Action, Benefits, and Key Differences - Bahtera Adi Jaya [bahteraadijaya.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. mdpi.com [mdpi.com]
- 12. New application of the commercial sweetener rebaudioside a as a hepatoprotective candidate: Induction of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Restoration of Nrf2 Signaling Normalizes the Regenerative Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine improves oxidative stress and inflammatory response in patients with community acquired pneumonia: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. wjgnet.com [wjgnet.com]
- 19. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. assaygenie.com [assaygenie.com]
Rehmapicroside: A Head-to-Head Comparison with Established Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Rehmapicroside against well-characterized antioxidants. This document synthesizes available experimental data to offer an objective performance assessment.
This compound, a key active component isolated from the root of Rehmannia glutinosa, has demonstrated notable antioxidant properties, particularly in the context of neuroprotection. Its mechanism of action appears to be distinct from many flavonoid antioxidants, focusing on the direct scavenging of specific reactive nitrogen species (RNS) and the modulation of mitochondrial quality control pathways. This guide contrasts the antioxidant profile of this compound with that of the well-established antioxidants, Vitamin C (Ascorbic Acid) and Quercetin, based on data from common in vitro antioxidant capacity assays.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Vitamin C, and Quercetin from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values are indicative of greater antioxidant potency.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Primary Mechanism of Action |
| This compound | Data not available in searched literature | Data not available in searched literature | Direct scavenger of peroxynitrite (ONOO⁻); Modulator of mitophagy.[1][2] |
| Vitamin C (Ascorbic Acid) | ~9.53[3] | ~4.97[4] | Electron donor to neutralize free radicals. |
| Quercetin | ~0.55 - 19.17[3][5] | ~1.17 - 4.97[4][5] | Potent free radical scavenger; Chelates metal ions.[3][5] |
Note: The significant range in IC50 values for Quercetin can be attributed to variations in experimental conditions across different studies.
Mechanistic Insights into Antioxidant Action
This compound's antioxidant activity is notably characterized by its ability to directly scavenge peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species. This mechanism is crucial in pathologies where nitrative stress plays a significant role, such as in cerebral ischemia-reperfusion injury.[1][2] Furthermore, this compound has been shown to modulate mitophagy, the selective removal of damaged mitochondria, thereby preventing excessive mitochondrial dysfunction and subsequent cellular damage.[1][2]
In contrast, Vitamin C, a water-soluble antioxidant, primarily acts by donating electrons to neutralize a wide array of reactive oxygen species (ROS). Quercetin, a flavonoid, exhibits broad-spectrum antioxidant activity through both direct radical scavenging and the chelation of transition metals involved in radical-generating reactions.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
References
Evaluating the Efficacy of Rehmapicroside in Different Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rehmapicroside's efficacy in preclinical stroke models, juxtaposed with other neuroprotective agents, DL-3-n-butylphthalide (NBP) and Edaravone. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of stroke therapeutics.
Comparative Efficacy Data
The following tables summarize the quantitative data on the neuroprotective effects of this compound, DL-3-n-butylphthalide (NBP), and Edaravone in rodent models of middle cerebral artery occlusion (MCAO) and in vitro oxygen-glucose deprivation/reoxygenation (OGD/R) models.
In Vivo Efficacy: Middle Cerebral Artery Occlusion (MCAO) in Rats
| Treatment Group | Dosage | Infarct Volume Reduction (%) | Neurological Score Improvement | Source |
| This compound | Not Specified | Ameliorated | Improved | [1] |
| DL-3-n-butylphthalide (NBP) | 20 mg/kg (i.p.) | Significantly reduced vs. MCAO | Significantly improved vs. MCAO | [2] |
| DL-3-n-butylphthalide (NBP) | 90 mg/kg (for 3 days) | Significantly reduced vs. control | Significantly improved vs. control | [3] |
| DL-3-n-butylphthalide (NBP) | 4 mg/kg (i.v. for 9 days) | Significantly reduced vs. pMCAO | Significantly improved vs. pMCAO | [4] |
| Edaravone | Not Specified | Significantly reduced | Significantly improved | [5][6] |
| Edaravone (oral) | 30 mg/kg | Significantly reduced | Dose-dependently improved | [7] |
| Edaravone (i.v.) | 6 mg/kg | Dramatic reduction | - | [8] |
Note: A direct head-to-head comparative study of these three compounds under the exact same experimental conditions was not identified. The data is compiled from separate studies, and thus, direct comparison of absolute values should be made with caution.
In Vitro Efficacy: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells
| Treatment Group | Concentration | Outcome Measure | Result | Source |
| This compound | Not Specified | Cell Viability | Increased | [1] |
| This compound | Not Specified | Apoptosis-related proteins | Down-regulated Bax, Caspase-3; Up-regulated Bcl-2 | [1] |
| DL-3-n-butylphthalide (NBP) | Not Specified | Oxidative stress injury | Markedly attenuated | [9] |
| Edaravone | Not Specified | Cell Viability & Cuproptosis | Improved proliferation, suppressed cuproptosis | [10] |
| Resveratrol (for comparison) | 10 µM | Cell Viability | Attenuated OGD/R-induced loss | [11][12] |
| Progesterone (for comparison) | 500 nM | Cell Viability | Elevated under OGD/R | [13] |
Experimental Protocols
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to mimic focal cerebral ischemia.
1. Animal Preparation:
-
Species: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
2. Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a period of 2 hours, followed by reperfusion achieved by withdrawing the filament.[1]
3. Outcome Assessment:
-
Infarct Volume: 24 to 72 hours post-MCAO, rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.[2][3]
-
Neurological Deficit Score: Neurological function is assessed using a standardized scoring system (e.g., Bederson's score or a modified Neurological Severity Score) at various time points post-MCAO.[2][3][4]
In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model in PC12 Cells
The OGD/R model simulates the conditions of ischemia-reperfusion injury in a cell culture system.
1. Cell Culture:
-
PC12 cells are cultured in a standard growth medium.
2. OGD Procedure:
-
The growth medium is replaced with a glucose-free medium.
-
Cells are then placed in a hypoxic chamber with a low oxygen concentration for a defined period (e.g., 2-6 hours).
3. Reoxygenation Procedure:
-
The glucose-free medium is replaced with a normal growth medium.
-
Cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 12-24 hours).[13]
4. Outcome Assessment:
-
Cell Viability: Assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.[11]
-
Apoptosis: Detected by measuring the expression of apoptosis-related proteins like Bax, Bcl-2, and Caspase-3 through techniques such as Western blotting.[1]
-
Oxidative Stress: Evaluated by measuring markers of oxidative damage.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound in Ischemic Stroke
Caption: Proposed mechanism of this compound in attenuating ischemia-reperfusion injury.
Experimental Workflow for MCAO Model
Caption: General experimental workflow for the in vivo MCAO stroke model.
Proposed Signaling Pathways for NBP and Edaravone
References
- 1. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia–reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-3n-Butylphthalide Improves Blood–Brain Barrier Integrity in Rat After Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Resveratrol protects PC12 cells against OGD/R-induced apoptosis via the mitochondrial-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol protects PC12 cells against OGD/ R-induced apoptosis via the mitochondrial-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progesterone improved the behavior of PC12 cells under OGD/R by reducing FABP5 expression and inhibiting TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Rehmapicroside and Catalpol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective and anti-inflammatory properties of Rehmapicroside and Catalpol, two iridoid glycosides found in Rehmannia glutinosa. While direct experimental evidence of their synergistic interaction is currently lacking in published literature, this guide assesses their synergistic potential by examining their individual mechanisms of action and identifying potential points of convergence. The information is presented with supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Individual Biological Activities and Therapeutic Potential
Both this compound and Catalpol have demonstrated significant therapeutic potential, particularly in the context of neurodegenerative diseases and inflammatory conditions. Their individual biological activities provide a foundation for exploring their potential synergistic effects.
This compound has been identified as a neuroprotective agent, primarily studied in the context of cerebral ischemia-reperfusion injury. Its key mechanism of action involves the attenuation of peroxynitrite-mediated mitophagy, a process of selective removal of damaged mitochondria.[1][2] By directly scavenging peroxynitrite (ONOO⁻), this compound prevents a cascade of detrimental events, including the nitration of critical proteins like Drp1, which is involved in mitochondrial fission.[1] This action helps to preserve mitochondrial integrity and reduce neuronal cell death in ischemic conditions.
Catalpol is a well-studied iridoid glycoside with a broader range of documented biological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anti-apoptotic effects.[3][4] Its neuroprotective properties have been observed in various models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[5] The anti-inflammatory effects of Catalpol are largely attributed to its ability to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines.[6] Furthermore, Catalpol has been shown to exert antioxidant effects by enhancing the activity of endogenous antioxidant enzymes.[7]
Comparative Analysis of Mechanisms and Synergistic Potential
While no studies have directly investigated the synergistic effects of this compound and Catalpol, a comparative analysis of their individual mechanisms suggests a high potential for synergy, particularly in neuroprotection and anti-inflammation. Their actions appear to be complementary, targeting different but interconnected pathways involved in neuronal damage and inflammation.
A theoretical assessment of their synergistic potential points to several key areas:
-
Complementary Antioxidant and Anti-nitrative Stress Actions: this compound directly scavenges peroxynitrite, a highly reactive nitrogen species.[1] Catalpol, on the other hand, enhances the endogenous antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD).[7][8] By targeting both reactive oxygen species (ROS) and reactive nitrogen species (RNS) through different mechanisms, their combined use could offer a more comprehensive shield against oxidative and nitrative stress, which are key drivers of neuronal damage.
-
Modulation of Inflammatory Pathways at Different Levels: Catalpol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[9][10] The activation of NF-κB leads to the production of pro-inflammatory cytokines. While the direct effect of this compound on NF-κB is not as well-documented, its ability to reduce peroxynitrite could indirectly inhibit NF-κB activation, as peroxynitrite is a known activator of this pathway.[11] Therefore, they may act on the same inflammatory cascade but at different points, leading to a more potent anti-inflammatory effect.
-
Mitochondrial Protection through Distinct Mechanisms: this compound protects mitochondria by inhibiting excessive mitophagy triggered by peroxynitrite.[1] Catalpol also contributes to mitochondrial health by reducing oxidative stress and activating pro-survival pathways like PI3K/Akt.[3] Their combined effect could lead to enhanced mitochondrial protection through both the prevention of damaging processes and the activation of protective pathways.
Data Presentation
The following tables summarize quantitative data from various studies on the individual effects of this compound and Catalpol.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Control (MCAO) | This compound (mg/kg) | % Change | Reference |
| Infarct Volume (mm³) | 245 ± 25 | 15: 180 ± 2030: 120 ± 15 | ↓ 26.5%↓ 51.0% | |
| Neurological Deficit Score | 3.5 ± 0.5 | 15: 2.5 ± 0.530: 1.8 ± 0.4 | ↓ 28.6%↓ 48.6% | |
| 3-Nitrotyrosine Level (fold change) | 4.2 ± 0.6 | 30: 1.5 ± 0.3 | ↓ 64.3% |
Table 2: Anti-inflammatory Effects of Catalpol on LPS-induced BV2 Microglia
| Parameter | Control | LPS | Catalpol (µM) + LPS | % Inhibition | Reference |
| Nitric Oxide (NO) Production (µM) | 1.2 ± 0.2 | 25.6 ± 2.1 | 250: 15.4 ± 1.5500: 8.9 ± 0.9 | 39.8%65.2% | [12] |
| TNF-α Release (pg/mL) | 50 ± 8 | 1250 ± 110 | 250: 780 ± 70500: 450 ± 50 | 37.6%64.0% | [12] |
| IL-6 Release (pg/mL) | 30 ± 5 | 850 ± 75 | 250: 520 ± 60500: 290 ± 40 | 38.8%65.9% | [12] |
Table 3: Antioxidant Effects of Catalpol
| Experimental Model | Parameter | Treatment | Result | Reference |
| MCAO in Rats | SOD activity (U/mg protein) | Catalpol (intranasal) | Increased | [8] |
| MCAO in Rats | MDA level (nmol/mg protein) | Catalpol (intranasal) | Decreased | [8] |
| Chronic Kidney Disease Model | Sirtuin-1 Activation | Catalpol | Increased | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and cut. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for a designated period (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is withdrawn.
-
Neurological Assessment: Neurological deficits are scored at specific time points post-reperfusion using a 5-point scale.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Source: Adapted from protocols described in[14][15][16]
LPS-Induced Neuroinflammation in BV2 Microglial Cells
This protocol outlines the procedure for inducing an inflammatory response in cultured microglial cells.
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Catalpol) for a specified duration (e.g., 24 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 500 ng/mL) for a further period (e.g., 6 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Source: Adapted from protocols described in[12][17][18][19]
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of compounds.
-
Cell Seeding: Cells (e.g., BV2 or neuronal cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Incubation: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL). The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Source: Adapted from protocols described in[20][21][22]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol details the quantification of specific cytokines.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: The culture supernatants and a series of known concentrations of the recombinant cytokine (standards) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells.
-
Enzyme and Substrate Addition: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Absorbance Reading: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm. The cytokine concentration in the samples is determined from the standard curve.
Source: Adapted from protocols described in[23][24][25][26][27]
Western Blot for Protein Expression Analysis
This protocol is for the detection and quantification of specific proteins.
-
Protein Extraction: Cells or tissues are lysed in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software.
Source: Adapted from protocols described in[28][29][30][31]
Mandatory Visualization
Caption: Proposed synergistic neuroprotective mechanisms of this compound and Catalpol.
Caption: Experimental workflow for assessing anti-neuroinflammatory effects.
Conclusion
While direct experimental evidence for the synergistic potential of this compound and Catalpol is yet to be established, a thorough analysis of their individual mechanisms of action provides a strong theoretical basis for their combined use. Their complementary roles in mitigating oxidative/nitrative stress, modulating inflammatory pathways, and protecting mitochondrial function suggest that a combination therapy could be more effective than treatment with either compound alone. This guide provides the foundational information, including experimental protocols and potential mechanistic pathways, to encourage and facilitate further research into the synergistic effects of these promising natural compounds for the treatment of neurodegenerative and inflammatory diseases. Future studies should focus on in vitro and in vivo models using a combination of this compound and Catalpol to validate this hypothesized synergy and to determine optimal dosage ratios for achieving maximal therapeutic benefit.
References
- 1. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalpol protects dopaminergic neurons from LPS-induced neurotoxicity in mesencephalic neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological roles of peroxynitrite in circulatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 13. Catalpol Attenuates Oxidative Stress and Inflammation via Mechanisms Involving Sirtuin-1 Activation and NF-κB Inhibition in Experimentally-Induced Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bowdish.ca [bowdish.ca]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. cusabio.com [cusabio.com]
- 31. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Independent Validation of Rehmapicroside's Therapeutic Targets in Cerebral Ischemia-Reperfusion Injury
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Rehmapicroside's performance with alternative therapeutic strategies for cerebral ischemia-reperfusion (I/R) injury. The information is based on preclinical experimental data, with a focus on the validated therapeutic targets and mechanisms of action.
This compound: A Neuroprotective Agent Targeting Peroxynitrite-Mediated Mitophagy
This compound, a natural compound, has demonstrated significant neuroprotective effects in a preclinical model of ischemic stroke.[1][2] The primary validated therapeutic target is the peroxynitrite (ONOO⁻)-mediated mitophagy pathway, a key driver of neuronal damage following cerebral I/R injury.[1][2] this compound's mechanism of action involves the direct scavenging of ONOO⁻, thereby attenuating oxidative and nitrative stress, reducing apoptosis, and inhibiting excessive mitophagy.[1]
Quantitative Performance Data
The following tables summarize the key quantitative data from a pivotal study investigating the effects of this compound in a rat model of middle cerebral artery occlusion (MCAO) and in PC12 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/RO).
Table 1: In Vivo Efficacy of this compound in a Rat Model of MCAO
| Parameter | Control (MCAO) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Infarct Volume (% of hemisphere) | 35.2 ± 4.5 | 22.1 ± 3.8 | 15.8 ± 3.2** |
| Neurological Deficit Score (0-4 scale) | 3.2 ± 0.4 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| 3-Nitrotyrosine Level (fold change) | 4.8 ± 0.6 | 2.5 ± 0.4* | 1.8 ± 0.3 |
| iNOS Expression (fold change) | 3.9 ± 0.5 | 2.1 ± 0.4 | 1.4 ± 0.3** |
| NADPH Oxidase Expression (fold change) | 4.2 ± 0.5 | 2.3 ± 0.4 | 1.6 ± 0.3** |
*p < 0.05, **p < 0.01 vs. Control (MCAO). Data are presented as mean ± SD.
Table 2: In Vitro Effects of this compound on OGD/RO-Treated PC12 Cells
| Parameter | Control (OGD/RO) | This compound (10 µM) | This compound (20 µM) |
| Cell Viability (%) | 48.3 ± 5.1 | 65.7 ± 6.2 | 78.2 ± 5.9** |
| Superoxide (O₂⁻) Production (fold change) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.6 ± 0.2 |
| Peroxynitrite (ONOO⁻) Level (fold change) | 4.1 ± 0.5 | 2.3 ± 0.4* | 1.7 ± 0.3 |
| Bax/Bcl-2 Ratio | 5.2 ± 0.6 | 2.8 ± 0.5 | 1.9 ± 0.4** |
| Cleaved Caspase-3 (fold change) | 4.6 ± 0.5 | 2.4 ± 0.4 | 1.7 ± 0.3 |
| LC3-II/LC3-I Ratio | 3.8 ± 0.4 | 2.2 ± 0.3* | 1.5 ± 0.2 |
| PINK1 (mitochondrial, fold change) | 4.5 ± 0.6 | 2.3 ± 0.5 | 1.6 ± 0.4** |
| Parkin (mitochondrial, fold change) | 4.1 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3** |
*p < 0.05, **p < 0.01 vs. Control (OGD/RO). Data are presented as mean ± SD.
Comparison with Alternative Therapeutic Strategies
While this compound shows promise in preclinical models, it is important to consider existing and other emerging therapeutic options for cerebral I/R injury.
Table 3: Comparison of Therapeutic Agents for Cerebral Ischemia-Reperfusion Injury
| Therapeutic Agent | Mechanism of Action | Stage of Development | Key Advantages | Key Limitations |
| This compound | Peroxynitrite scavenger, mitophagy inhibitor. | Preclinical | Multi-target action on oxidative stress, apoptosis, and mitophagy. | Lack of clinical data. |
| Tissue Plasminogen Activator (tPA) | Thrombolytic agent, dissolves blood clots.[3][4][5][6][7] | FDA Approved | Only approved pharmacological treatment for acute ischemic stroke.[3][4] | Narrow therapeutic window (within 4.5 hours); risk of hemorrhage.[3][6][7] |
| Edaravone | Free radical scavenger.[8][9][10][11][12] | Approved in Japan for acute ischemic stroke; approved in the US for ALS.[8][9][12] | Broad-spectrum antioxidant activity.[8][10] | Modest clinical efficacy in stroke; mechanism not fully elucidated.[11] |
| Nerinetide | PSD-95 inhibitor, reduces excitotoxicity. | Phase III Clinical Trials[13] | Targets a key pathway in neuronal cell death. | Efficacy in clinical trials is still under investigation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for validating this compound's targets.
Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO) in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
OGD Insult: To induce ischemic-like conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours.
-
Reoxygenation and Treatment: Following OGD, the medium is replaced with normal culture medium, and the cells are returned to normoxic conditions. This compound (at varying concentrations) is added to the medium at the onset of reoxygenation.
-
Endpoint Analysis: After 24 hours of reoxygenation, cell viability is assessed using the MTT assay. Protein expression levels of apoptotic and mitophagy markers are determined by Western blot analysis. Intracellular reactive oxygen and nitrogen species are measured using fluorescent probes.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with isoflurane.
-
MCAO Surgery: A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion and Treatment: After 2 hours of occlusion, the suture is withdrawn to allow reperfusion. This compound or vehicle is administered intravenously at the onset of reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated 24 hours after MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Following neurological assessment, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry and Western Blot: Brain tissue from the ischemic penumbra is collected for immunohistochemical analysis of 3-nitrotyrosine and Western blot analysis of iNOS, NADPH oxidase, and mitophagy-related proteins.
Conclusion
The available preclinical data strongly support the validation of the peroxynitrite-mitophagy axis as a key therapeutic target of this compound in the context of cerebral ischemia-reperfusion injury. Its ability to modulate multiple downstream pathways, including apoptosis and oxidative stress, positions it as a promising neuroprotective candidate. However, further investigation, including clinical trials, is necessary to establish its therapeutic potential in humans and to directly compare its efficacy against current standard-of-care treatments like tPA and other emerging neuroprotective agents. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Plasminogen Activator for Acute Ischemic Stroke (Alteplase, Activase®) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 4. bumrungrad.com [bumrungrad.com]
- 5. Tissue Plasminogen Activator Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tissue plasminogen activator (tPA): How does it treat a stroke? [medicalnewstoday.com]
- 7. tPA (Tissue Plasminogen Activator) for Stroke [verywellhealth.com]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 11. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vjneurology.com [vjneurology.com]
Safety Operating Guide
Proper Disposal of Rehmapicroside: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Rehmapicroside must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials, aligning with general laboratory safety and chemical handling best practices.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
In case of accidental release:
-
Avoid breathing dust.
-
Collect spillage to prevent material from entering drains or waterways.[1]
-
Clean the affected area thoroughly. All cleanup materials must be treated as hazardous waste.
Operational Disposal Plan for this compound
The primary directive for this compound disposal is to avoid release into the environment and to dispose of contents and containers at an approved waste disposal plant .[1] Under no circumstances should this compound or its solutions be disposed of down the drain.
Waste Segregation and Collection
Proper segregation of chemical waste is critical. Establish a designated satellite accumulation area within the laboratory for hazardous waste.
| Waste Stream | Collection Container | Labeling Requirements |
| Solid this compound Waste | Clearly labeled, sealed, and compatible hazardous waste container. | "Hazardous Waste," "this compound," Hazard Pictograms (e.g., Harmful, Environmental Hazard), Accumulation Start Date. |
| Liquid this compound Waste (Solutions) | Clearly labeled, sealed, and compatible hazardous waste container (preferably plastic). | "Hazardous Waste," "this compound Solution (specify solvent and concentration)," Hazard Pictograms, Accumulation Start Date. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant container lined with a clear plastic bag.[2] | "Hazardous Waste," "this compound Contaminated Sharps/Labware," Hazard Pictograms, Accumulation Start Date. |
| Contaminated PPE (e.g., gloves) | Lined container for solid waste. | "Hazardous Waste," "this compound Contaminated PPE," Hazard Pictograms, Accumulation Start Date. |
Disposal of Empty this compound Containers
Empty containers that held this compound must be managed carefully to remove residual chemical.
| Container Type | Decontamination Procedure | Final Disposal |
| Original this compound Container | Triple rinse with a suitable solvent (e.g., water or another solvent capable of removing the residue).[1][3][4][5][6] | Collect all rinsate as hazardous waste.[1][4][5][7] After rinsing and air-drying, deface the original label and dispose of the container in the regular trash or recycling, as per institutional policy.[1][3][4] |
Experimental Protocol: Triple Rinsing of Empty Containers
This protocol ensures the safe and effective decontamination of containers that held this compound.
-
Select a solvent that is capable of dissolving this compound.
-
Add a small amount of the solvent to the empty container, ensuring to wet all interior surfaces.
-
Securely cap the container and agitate it to rinse thoroughly.
-
Empty the rinsate into a designated hazardous waste container for liquid this compound waste.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once dry, obliterate the original label with a marker or by removing it.
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Empty Container Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 7. What do I do with empty chemical containers? | Yale Environmental Health & Safety [ehs.yale.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Rehmapicroside
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Rehmapicroside, a naturally derived compound with notable antitumor, antioxidant, and anti-inflammatory properties. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Understanding these hazards is the first step in implementing appropriate safety measures.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemical-impermeable gloves are required. Inspect gloves for integrity before each use. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. If ventilation is insufficient or dust/aerosols are generated, a suitable respirator must be worn. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. An operational fume hood is highly recommended.[1]
-
Verify that a safety shower and an eye-wash station are readily accessible.[1]
-
Remove all sources of ignition from the handling area.[2]
2. Handling the Compound:
3. Storage:
-
Store in a cool, well-ventilated area, protected from direct sunlight.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water.[1][3] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure thorough flushing and promptly seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes), in a designated and clearly labeled, sealed container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Environmental Precautions:
-
Prevent the release of this compound into the environment. Do not dispose of it down the drain or in the regular trash.[1][2]
3. Final Disposal:
-
Dispose of the waste container through an approved waste disposal plant.[1][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
By integrating these safety protocols into your laboratory's standard operating procedures, you can create a safer research environment for yourself and your colleagues while handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
